2-Methyl-2-cyclohexen-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNAAYQZJAXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149905 | |
| Record name | 2-Cyclohexen-1-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-18-2 | |
| Record name | 2-Methyl-2-cyclohexenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-CYCLOHEXENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Methyl-2-cyclohexen-1-one from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclohexanone (B45756). This document details two primary synthetic routes, encompassing experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Executive Summary
The transformation of cyclohexanone to this compound is a multi-step process that necessitates two key chemical modifications: α-methylation of the cyclohexanone ring and the subsequent introduction of a carbon-carbon double bond in conjugation with the carbonyl group. This guide outlines two effective strategies to achieve this synthesis:
-
Route 1: α-Methylation followed by Dehydrohalogenation or Oxidation. This is a classical and versatile approach. It involves the regioselective methylation of cyclohexanone at the α-position, followed by the introduction of unsaturation.
-
Route 2: The Robinson Annulation. While not a direct conversion, this powerful ring-forming reaction offers an alternative pathway to construct a methyl-substituted cyclohexenone ring system and is included for its significance in the synthesis of related structures.
This guide provides detailed experimental procedures for the key transformations, summarizes relevant quantitative data for the starting material, intermediate, and final product, and includes visual representations of the synthetic workflows and reaction mechanisms.
Data Presentation
Quantitative data for the key compounds involved in the synthesis are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Spectroscopic Data for Cyclohexanone (Starting Material)
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 155.6 °C |
| Density | 0.947 g/cm³ |
| IR (C=O stretch) | ~1715 cm⁻¹[1] |
Table 2: Physical and Spectroscopic Data for 2-Methylcyclohexanone (B44802) (Intermediate)
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [2][3] |
| Boiling Point | 165.1 °C |
| Density | 0.925 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | δ 2.45-2.25 (m, 2H), 2.15-1.95 (m, 2H), 1.85-1.55 (m, 4H), 1.05 (d, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 214.5, 45.0, 41.5, 35.5, 27.5, 25.0, 15.0 |
| IR (C=O stretch) | ~1712 cm⁻¹[4] |
Table 3: Physical and Spectroscopic Data for this compound (Final Product)
| Property | Value |
| Molecular Formula | C₇H₁₀O[5] |
| Molecular Weight | 110.15 g/mol |
| Boiling Point | 176-179 °C |
| Density | 0.972 g/mL at 25 °C |
| Refractive Index | n20/D 1.487 |
| ¹H NMR (CDCl₃, ppm) | δ 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (m, 2H), 1.95 (m, 2H), 1.75 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 199.5, 145.0, 135.0, 38.0, 30.5, 22.5, 16.0 |
| IR (C=O stretch) | ~1670 cm⁻¹ |
| IR (C=C stretch) | ~1630 cm⁻¹ |
Experimental Protocols
Route 1: α-Methylation and Subsequent Unsaturation
This route is a reliable and widely used method for the synthesis of this compound.
This procedure utilizes lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the kinetic enolate of cyclohexanone, which is then alkylated with methyl iodide.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form LDA.
-
Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude 2-methylcyclohexanone can be purified by fractional distillation. Typical Yield: 70-85%.
Two primary methods are presented for the conversion of 2-methylcyclohexanone to this compound.
Method A: α-Bromination and Dehydrobromination
This two-step sequence involves the selective bromination at the α-position followed by an elimination reaction.
Part 1: α-Bromination of 2-Methylcyclohexanone
Materials:
-
2-Methylcyclohexanone
-
Bromine (Br₂)
-
Acetic acid
Procedure:
-
Dissolve 2-methylcyclohexanone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 2-bromo-2-methylcyclohexanone (B3417326). This intermediate is often used in the next step without further purification.
Part 2: Dehydrobromination of 2-Bromo-2-methylcyclohexanone
Materials:
-
Crude 2-bromo-2-methylcyclohexanone
-
A suitable base (e.g., pyridine (B92270), lithium carbonate)
-
A suitable solvent (e.g., dimethylformamide - DMF)
Procedure:
-
Dissolve the crude 2-bromo-2-methylcyclohexanone in a suitable high-boiling solvent such as DMF.
-
Add a base such as pyridine or lithium carbonate (1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with dilute acid (if a basic workup is needed), water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound. Typical Yield: 50-70% over the two steps.
Method B: Saegusa-Ito Oxidation
This modern method involves the formation of a silyl (B83357) enol ether from 2-methylcyclohexanone, followed by oxidation with a palladium(II) salt to introduce the double bond.[6][7]
Part 1: Formation of the Silyl Enol Ether
Materials:
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of LDA in anhydrous THF as described in the α-methylation protocol.
-
Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add trimethylsilyl chloride (1.1 equivalents) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with pentane.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude silyl enol ether, which is typically used directly in the next step.
Part 2: Palladium-Catalyzed Oxidation
Materials:
-
Crude silyl enol ether of 2-methylcyclohexanone
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the crude silyl enol ether in acetonitrile.
-
Add palladium(II) acetate (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the precipitation of palladium(0) as a black solid.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium black.
-
Concentrate the filtrate and purify the residue by column chromatography to afford this compound. Typical Yield: 60-80% over the two steps.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Caption: Overall synthetic workflow for the preparation of this compound from Cyclohexanone.
Caption: Simplified mechanism of the dehydrobromination step.
Caption: Key steps in the Saegusa-Ito oxidation mechanism.
Conclusion
The synthesis of this compound from cyclohexanone can be reliably achieved through a two-step sequence involving α-methylation and subsequent introduction of unsaturation. The choice between dehydrohalogenation and Saegusa-Ito oxidation for the second step will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. This guide provides the necessary procedural details and data to enable researchers to select and implement the most suitable synthetic strategy for their needs.
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone, 2-methyl- [webbook.nist.gov]
- 4. Cyclohexanone, 2-methyl- [webbook.nist.gov]
- 5. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 7. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-2-cyclohexen-1-one (CAS No: 1121-18-2). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental protocols for property determination and key chemical reactions, and visual representations of its synthetic pathway. The information is presented to facilitate a thorough understanding and practical application of this compound in a laboratory setting.
Physical Properties
This compound is a cyclic enone with a methyl substituent at the alpha,beta-position relative to the carbonyl group. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol [1] |
| Appearance | Liquid |
| Density | 0.972 g/mL at 25 °C |
| Boiling Point | 176-179 °C at 760 mmHg |
| Flash Point | 60 °C (140 °F) |
| Refractive Index (n20/D) | 1.487 |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. |
Chemical Properties and Reactions
This compound, as an α,β-unsaturated ketone, exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. It is a versatile intermediate in organic synthesis, participating in a variety of reactions including conjugate additions and reductions.
Synthesis via Robinson Annulation
A primary and classic method for the synthesis of substituted cyclohexenones is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclic product. For the synthesis of this compound, a suitable starting material would be a six-carbon diketone that can be envisioned from a retro-synthetic analysis of the target molecule. A more direct laboratory synthesis might involve the methylation of cyclohexenone or related precursors. A general workflow for a Robinson annulation synthesis is depicted below.
Caption: A generalized workflow for the synthesis of a cyclohexenone via the Robinson annulation.
Conjugate Addition of Organocuprates
A characteristic reaction of α,β-unsaturated ketones is the conjugate (or 1,4-) addition. Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are soft nucleophiles that selectively add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Signaling pathway of the conjugate addition of a Gilman reagent to this compound.
Reduction of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity between 1,2- and 1,4-reduction.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties and for conducting representative chemical reactions.
Determination of Boiling Point
The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.
Protocol:
-
Place a small amount of the liquid into a Thiele tube or a similar heating apparatus containing a high-boiling point oil (e.g., mineral oil).
-
Suspend a thermometer with the bulb fully immersed in the oil bath.
-
Place a small, inverted capillary tube (sealed at one end) into a small test tube containing a few drops of the sample liquid.
-
Attach the test tube to the thermometer and immerse it in the oil bath.
-
Heat the apparatus gently and observe the capillary tube.
-
The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Protocol:
-
Accurately weigh a clean, dry pycnometer (or a volumetric flask).
-
Fill the pycnometer with the liquid to the calibration mark, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the two weighings.
-
Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is measured using a refractometer.
Protocol:
-
Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (typically 20 °C).
-
Observe the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
Synthesis via Robinson Annulation (Adapted Protocol)
This protocol is adapted for the synthesis of this compound.
Materials:
-
Methyl vinyl ketone
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.
-
Slowly add sodium ethoxide (1.1 equivalents) to the stirred solution at room temperature and stir for 30 minutes to facilitate enolate formation.
-
Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Conjugate Addition of a Gilman Reagent (General Protocol)
Materials:
-
This compound
-
Copper(I) iodide
-
Methyllithium (B1224462) (in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyllithium (2.0 equivalents) to the stirred suspension. The solution should become colorless, indicating the formation of the Gilman reagent (lithium dimethylcuprate).
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the Gilman reagent.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[2]
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data of this compound
| Technique | Key Features |
| ¹H NMR | Predicted peaks for the vinyl proton, allylic protons, and the methyl group protons. |
| ¹³C NMR | Predicted peaks for the carbonyl carbon, olefinic carbons, and the methyl carbon.[3] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and the C=C stretch of the alkene (around 1620-1640 cm⁻¹).[4][5] |
| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 110, along with characteristic fragmentation patterns.[1][6][7] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development. The information presented facilitates a comprehensive understanding of this compound's characteristics and its application in a laboratory setting.
References
- 1. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-Methyl-2-cyclohexen-1-ol | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 6. 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
2-Methyl-2-cyclohexen-1-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2-cyclohexen-1-one, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its role as a modulator of inflammatory pathways.
Core Compound Information
CAS Number: 1121-18-2[1]
Molecular Formula: C₇H₁₀O
Molecular Weight: 110.15 g/mol
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Boiling Point | 98-101 °C at 77 mmHg | [2] |
| Density | 0.972 g/mL at 25 °C | [2] |
| Refractive Index (n_D^25) | 1.4830–1.4835 | [2] |
| UV λmax (in alcohol) | 234 mμ (ε 9660) | [2] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process starting from 2-methylcyclohexanone (B44802). The first step involves the chlorination of the starting material, followed by dehydrochlorination to yield the desired α,β-unsaturated ketone.
Experimental Protocol
Part A: 2-Chloro-2-methylcyclohexanone (B81787) [2]
-
Reaction Setup: In a 3-liter three-necked flask equipped with a sealed mechanical stirrer, a dropping funnel, and a gas-absorption trap, dissolve 224 g (2.0 moles) of 2-methylcyclohexanone in 1 liter of dry carbon tetrachloride.
-
Addition of Chlorinating Agent: While stirring, add a solution of 179 ml (297 g, 2.2 moles) of sulfuryl chloride in 300 ml of dry carbon tetrachloride from the dropping funnel over a 1-hour period. Maintain the reaction temperature by cooling the flask with a water bath at room temperature.
-
Reaction Completion: Continue stirring for 2 hours after the addition is complete.
-
Work-up: Wash the resulting yellow solution successively with three 300-ml portions of water, two 200-ml portions of saturated sodium bicarbonate solution, and one 200-ml portion of saturated salt solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude 2-chloro-2-methylcyclohexanone.
Part B: this compound (Collidine Method) [2]
-
Reaction Setup: Transfer the crude 2-chloro-2-methylcyclohexanone to a 1-liter three-necked flask fitted with a stout sealed Hershberg wire stirrer and two efficient reflux condensers.
-
Dehydrochlorination: Add 290 ml (266 g, 2.2 moles) of 2,4,6-collidine and heat the mixture to a vigorous reflux for 45 minutes.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and then in an ice bath. Add 400 ml of ether and filter the precipitated collidine hydrochloride. Wash the precipitate with two 100-ml portions of ether.
-
Extraction: Wash the combined ether filtrate and washings successively with 100-ml portions of 6N hydrochloric acid until the aqueous layer is strongly acidic. Then, wash with a saturated sodium bicarbonate solution and a saturated salt solution.
-
Drying and Purification: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation and collect the fraction boiling at 70–97°/56 mm. Fractionate this material through a 20-cm heated column packed with steel saddles to yield pure this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Biological Activity and Drug Development Potential
Cyclohexenone derivatives are recognized for their diverse biological activities, with a particular emphasis on their anti-inflammatory properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, thereby modulating various signaling pathways.
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of this compound is not extensively documented in publicly available literature, the broader class of cyclohexenones has been shown to inhibit key inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyclohexenone-containing compounds are thought to inhibit this pathway, potentially by interacting with key components of the IKK complex or other upstream signaling molecules.
Caption: Proposed inhibition of the NF-κB pathway.
Conclusion
This compound is a valuable compound for synthetic chemists and holds potential for further investigation in the field of drug development. Its straightforward synthesis and the established biological relevance of the cyclohexenone scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents, particularly those targeting inflammatory diseases. Further research is warranted to elucidate its specific biological targets and quantify its activity in relevant cellular and in vivo models.
References
An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 2-Methyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the α,β-unsaturated cyclic ketone, 2-Methyl-2-cyclohexen-1-one. This document is intended to serve as a core reference for researchers and professionals involved in drug development, synthetic chemistry, and analytical sciences, offering detailed spectral data, experimental protocols, and structural elucidation.
Spectroscopic Data
The structural characterization of this compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol ) is fundamentally reliant on NMR and MS analyses. The data presented herein has been compiled from various sources to provide a detailed spectral profile of the molecule.
NMR Spectroscopy Data
Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data:
While a complete experimental spectrum with coupling constants is not publicly available in the compiled search results, a predicted ¹H NMR spectrum can be referenced for peak assignment. The expected proton environments are:
-
Vinyl Proton (H3): The proton on the carbon-carbon double bond.
-
Allylic Protons (H4): The two protons on the carbon adjacent to the double bond.
-
Aliphatic Protons (H5): The two protons on the carbon further from the carbonyl group.
-
Allylic Protons (H6): The two protons on the carbon adjacent to the carbonyl group.
-
Methyl Protons (CH₃): The three protons of the methyl group attached to the double bond.
¹³C NMR Spectral Data:
The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ) ppm |
| C1 (C=O) | ~199 |
| C2 (C=C) | ~138 |
| C3 (C=C) | ~145 |
| C4 | ~30 |
| C5 | ~23 |
| C6 | ~38 |
| CH₃ | ~16 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 110.
Key Mass Spectral Peaks:
| m/z | Relative Intensity | Possible Fragment Ion |
| 110 | Moderate | [M]⁺ (Molecular Ion) |
| 82 | High | [M - CO]⁺ |
| 54 | High | [C₄H₆]⁺ (Result of Retro-Diels-Alder) |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for cyclic ketones like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon environment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Ensure the sample is free of non-volatile impurities by filtration if necessary.
Instrumentation and Data Acquisition:
-
The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
The gas chromatograph is programmed with a temperature gradient to ensure the separation of the analyte from any impurities.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Data is acquired in a full scan mode to obtain the complete mass spectrum of the eluting compound.
Visualization of Molecular Data
The following diagram illustrates the structure of this compound and highlights the key atoms for NMR and MS analysis.
Caption: Structure of this compound with key NMR and MS data points.
Solubility Profile of 2-Methyl-2-cyclohexen-1-one in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of 2-Methyl-2-cyclohexen-1-one in various organic solvents. The availability of precise quantitative solubility data for this compound is limited in publicly accessible literature. However, based on its chemical structure and the known solubility of analogous compounds, a qualitative assessment and predictive analysis can be provided to guide researchers in solvent selection and experimental design.
This compound is a cyclic ketone, a class of organic compounds known for their versatile reactivity.[1] Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, suggests it will exhibit miscibility with a range of common organic solvents. The underlying principle of "like dissolves like" governs its solubility behavior, indicating that its solubility will be highest in solvents with similar polarity.
Predicted Solubility
While specific quantitative data is not available, the solubility of the closely related compound, 2-cyclohexen-1-one, is reported to be high in several organic solvents.[2] Given the structural similarity, it is anticipated that this compound is also readily soluble or miscible in the following solvents:
-
Protic Solvents: such as methanol (B129727) and ethanol.
-
Aprotic Polar Solvents: including acetone (B3395972) and ethyl acetate.
-
Nonpolar Solvents: like dichloromethane (B109758) and toluene.
The presence of the additional methyl group in this compound, compared to 2-cyclohexen-1-one, may slightly enhance its lipophilicity, potentially increasing its solubility in nonpolar solvents.
Data Presentation
Due to the absence of specific quantitative solubility data for this compound in the reviewed literature, a table of numerical values cannot be provided at this time. Researchers requiring precise solubility data for applications such as reaction chemistry, purification, or formulation development are encouraged to determine these values experimentally.
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, established experimental methodologies can be employed. The following outlines a general protocol for the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled incubator or water bath
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences in the analysis.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct solute phase ensures that the solution is saturated.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature. Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is crucial to ensure that the temperature remains constant throughout the equilibration period.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of the solute.
-
Quantification: Accurately weigh the filtered saturated solution. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze both the standard solutions and the filtered sample using a suitable analytical technique (e.g., GC-FID or HPLC). Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.
-
Data Reporting: Express the solubility as mass of solute per mass of solvent (e.g., g/100 g solvent), mass of solute per volume of solvent (e.g., g/L), or as a mole fraction.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
discovery and history of 2-Methyl-2-cyclohexen-1-one
An In-Depth Technical Guide to the Discovery and History of 2-Methyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the pivotal chemical intermediate, this compound. While a singular "discovery" paper remains elusive in early chemical literature, this document pieces together the historical context of its synthesis, likely emerging from the foundational work on cyclic ketones in the early 20th century. This guide details plausible early synthetic routes, alongside modern, efficient methodologies. All quantitative data is presented in a clear, tabular format, and key experimental protocols are provided. Furthermore, synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical logic.
Introduction
This compound is a six-membered alicyclic ketone with an alpha,beta-unsaturation, making it a versatile building block in organic synthesis. Its reactive enone functionality allows for a variety of transformations, including Michael additions, Robinson annulations, and various pericyclic reactions. This has rendered it a valuable precursor in the synthesis of numerous natural products, pharmaceuticals, and other complex organic molecules. Understanding its origins and the evolution of its synthesis is crucial for contemporary chemists seeking to leverage its reactivity in novel synthetic strategies.
Historical Context and Discovery
The definitive first synthesis of this compound is not explicitly documented in a single, readily identifiable publication. However, its discovery can be situated within the broader context of the intensive investigation of alicyclic compounds in the late 19th and early 20th centuries. A pivotal figure in this era was the German chemist Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds.
In 1906, Wallach and his collaborator, A. Blumann, published a comprehensive paper in Justus Liebigs Annalen der Chemie detailing the first successful synthesis of the saturated analogue, 2-methylcyclohexanone (B44802).[1] This was achieved through the oxidation of 2-methylcyclohexanol. Given the established chemical transformations of the time, it is highly probable that the first preparation of this compound was accomplished shortly thereafter via the dehydrogenation of 2-methylcyclohexanone. Early methods for such transformations often employed metal-based catalysts or selenium dioxide.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O | [2][3] |
| Molecular Weight | 110.15 g/mol | [2][3] |
| Boiling Point | 176-179 °C at 760 mmHg | [2] |
| Density | 0.972 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.487 | [2] |
| Flash Point | 60 °C (140 °F) | [2] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ (ppm): 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (t, 2H), 1.95 (m, 2H), 1.75 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 199.9, 146.1, 134.2, 38.4, 30.6, 22.8, 16.0 | |
| IR (neat) | ν (cm⁻¹): 2940, 1665, 1450, 1370, 1240 | |
| Mass Spectrum (EI) | m/z (%): 110 (M⁺, 45), 82 (100), 67 (30), 54 (40), 39 (55) |
Experimental Protocols for Synthesis
This section provides detailed methodologies for both a plausible historical synthesis and more contemporary, efficient routes to this compound.
Historical Synthesis: Dehydrogenation of 2-Methylcyclohexanone
This protocol is based on early 20th-century dehydrogenation methods, likely employing a metallic catalyst.
Objective: To synthesize this compound by the dehydrogenation of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
Palladium on carbon (5% Pd)
-
High-boiling solvent (e.g., mesitylene (B46885) or cymene)
-
Nitrogen gas supply
-
Standard distillation apparatus
Procedure:
-
A mixture of 2-methylcyclohexanone (1 mole equivalent) and 5% palladium on carbon (0.05 mole equivalent) in a high-boiling solvent such as mesitylene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
The apparatus is flushed with nitrogen gas.
-
The mixture is heated to reflux (approximately 160-165 °C for mesitylene) under a slow stream of nitrogen.[4]
-
The reaction is monitored for the evolution of hydrogen gas and the collection of water in the Dean-Stark trap.
-
After several hours (typically 8-12 hours), the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The solvent is removed by distillation under reduced pressure.
-
The crude this compound is then purified by fractional distillation.
Modern Synthesis: From 2-Methyl-1,3-cyclohexanedione
This method provides a high-yield route from a readily available starting material.
Objective: To synthesize this compound from 2-methyl-1,3-cyclohexanedione.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Sodium periodate (B1199274) (NaIO₄)
-
Standard laboratory glassware
Procedure:
-
Protection of the Diketone: A mixture of 2-methyl-1,3-cyclohexanedione (1 mole equivalent), ethylene glycol (1.1 mole equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate, and the solvent is removed under reduced pressure to yield the monoketal.
-
Reduction of the Ketone: The resulting ketal is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.1 mole equivalents) is added portion-wise. The reaction is stirred for 1 hour at room temperature.
-
Hydrolysis and Dehydration: The reaction is quenched by the slow addition of dilute aqueous acid. The mixture is then heated to reflux for 1-2 hours to effect hydrolysis of the ketal and dehydration of the resulting β-hydroxy ketone.
-
Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford this compound.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.
Conclusion
While the precise moment of its first synthesis is not clearly demarcated in the historical record, this compound undoubtedly emerged from the fertile ground of early 20th-century alicyclic chemistry. Its continued relevance in modern organic synthesis is a testament to its utility as a versatile and reactive building block. The synthetic methods outlined in this guide, from plausible historical routes to contemporary high-yield protocols, provide researchers with a comprehensive toolkit for accessing this important compound. The tabulated data and visual pathway diagrams are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
References
An In-depth Technical Guide on the Natural Occurrence of 2-Methyl-2-cyclohexen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-cyclohexen-1-one and its derivatives represent a class of naturally occurring monoterpenoids with a diverse range of biological activities. These compounds are found in various plant species, fungi, and are also constituents of tobacco smoke. Their versatile chemical scaffold has made them attractive targets for scientific investigation, particularly in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of these compounds, with a focus on their potential as therapeutic agents. The information is presented with detailed experimental protocols and visual representations of key pathways to support further research and development efforts.
Natural Occurrence and Quantitative Data
This compound derivatives are widespread in nature, with their presence and concentration varying significantly across different species and environmental conditions. The following tables summarize the quantitative data available for some of the most well-documented natural sources.
| Natural Source | Compound | Concentration/Yield | Reference(s) |
| Mentha spicata (Spearmint) | Carvone (a derivative) | 40.8% - 76.65% of essential oil | [1][2][3] |
| cis-Carvone oxide | 44.06% of essential oil | [4] | |
| 1,8-Cineole | 8.7% - 17.0% of essential oil | [1][3] | |
| Limonene | 5.80% - 20.8% of essential oil | [1][4] | |
| Crocus sativus (Saffron) | 3,5,5-trimethyl-2-cyclohexenone (Isophorone) | 93.4 g/kg - 245 µg/g | [5][6] |
| 2,6,6-trimethyl-2-cyclohexene-1,4-dione | - | [7] | |
| Safranal | 2.52 - 3.30 mg/g | [5] | |
| Chenopodium ambrosioides | α-Terpinene | 41.36% - 64% of essential oil | [8][9] |
| Ascaridole | 7% - 55.3% of essential oil | [9][10] | |
| p-Cymene | 5.76% - 19% of essential oil | [8][9] | |
| Geosmithia langdonii (Fungus) | (4R,5R,6R)-4,5-dihydroxy-6-(6'-methylsalicyloxy)-2-methyl-2-cyclohexen-1-one | - | [11] |
Table 1: Quantitative Occurrence of this compound Derivatives in Various Natural Sources. Please note that concentrations can vary based on factors such as plant variety, growing conditions, and extraction methods.
Biological Activities and Signaling Pathways
Derivatives of this compound exhibit a range of biological activities, with anti-inflammatory and antileishmanial properties being of particular interest.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Several studies have pointed towards the role of these compounds as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The proposed mechanism of action involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB and the prevention of IκBα phosphorylation.[12][13][14]
Antileishmanial Activity
Metabolites isolated from the fungus Geosmithia langdonii, including derivatives of this compound, have demonstrated significant activity against Leishmania donovani. The IC50 values for some of these compounds are presented in the table below.
| Compound from Geosmithia langdonii | IC50 (µM) against L. donovani | Reference(s) |
| (4R,5R,6R)-4,5-dihydroxy-6-(6'-methylsalicyloxy)-2-methyl-2-cyclohexen-1-one | 13.0 | [11][15] |
| (+)-Epiepoformin | 6.9 | [15] |
| 2,5-dihydroxybenzaldehyde | 3.3 | [15] |
| 2,5-dihydroxybenzyl alcohol | 8.5 | [15] |
| 3-hydroxytoluene | 9.2 | [15] |
Table 2: Antileishmanial Activity of Compounds Isolated from Geosmithia langdonii.
Biosynthesis of this compound Derivatives
The biosynthesis of these monoterpenoids primarily follows the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In plants like Mentha spicata, the biosynthesis of carvone, a prominent derivative, involves a series of enzymatic steps starting from the cyclization of geranyl diphosphate.
Experimental Protocols
Isolation and Purification of Terpenoids from Geosmithia langdonii
This protocol is adapted from the methodology used for the isolation of bioactive metabolites from fungal cultures.[15]
-
Culturing: Grow Geosmithia langdonii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14 days at 30°C with agitation.
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Exhaustively extract the filtrate with an organic solvent such as ethyl acetate (B1210297).
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.
-
-
Purification:
-
Further purify the fractions containing the compounds of interest using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
GC-MS Analysis of Volatile Compounds from Crocus sativus
The following is a general protocol for the analysis of volatile compounds in saffron.[5][6][7]
-
Sample Preparation:
-
Grind dried saffron stigmas into a fine powder.
-
Perform extraction using a suitable solvent (e.g., methanol/ethyl acetate mixture) with the aid of ultrasonication.[7]
-
Alternatively, for headspace analysis, place a known amount of saffron powder in a sealed vial and heat to release volatile compounds.
-
-
GC-MS Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 60°C, followed by a gradual increase to approximately 250-300°C.
-
Injection: Splitless or split injection depending on the concentration of the analytes.
-
MS Detection: Electron ionization (EI) at 70 eV with a mass scan range of m/z 40-500.
-
-
Compound Identification:
-
Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
NMR Analysis for Structural Elucidation
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous structural determination of isolated compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR:
-
Acquire ¹H NMR to determine the number and types of protons and their connectivity through coupling constants.
-
Acquire ¹³C NMR and DEPT experiments to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Conclusion
This compound and its derivatives are a promising class of natural products with significant therapeutic potential, particularly as anti-inflammatory and antileishmanial agents. This technical guide has provided a comprehensive overview of their natural occurrence, with quantitative data to facilitate comparative analysis. Detailed experimental protocols for their isolation, purification, and structural elucidation have been outlined to aid researchers in their investigations. Furthermore, the elucidation of their biosynthetic pathways and their interaction with key signaling pathways, such as NF-κB, offers a foundation for the rational design and development of novel drugs. Further research is warranted to fully explore the pharmacological potential of this versatile class of compounds.
References
- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition, antioxidant, antimicrobial and Antiproliferative activities of essential oil of Mentha spicata L. (Lamiaceae) from Algerian Saharan atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unn.edu.ng [unn.edu.ng]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Antileishmanial metabolites from Geosmithia langdonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antileishmanial Metabolites from Geosmithia langdonii - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methyl-2-cyclohexen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. This document details the instrumental analysis techniques used to elucidate the structure and purity of this compound, presenting key spectral data and the experimental protocols for obtaining them.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the α,β-unsaturated ketone moiety.
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2950 | C-H (sp³) stretch | Medium |
| ~1670 | C=O (α,β-unsaturated ketone) stretch | Strong |
| ~1620 | C=C (alkene) stretch | Medium |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A thin film of the neat liquid sample is prepared for FTIR analysis. A drop of this compound is placed between two polished potassium bromide (KBr) plates. The plates are gently pressed together to form a uniform thin film. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | m | 1H | =C-H (vinylic proton) |
| ~2.4 | t | 2H | -CH₂-C=O |
| ~2.3 | m | 2H | -CH₂-C=C |
| ~1.9 | m | 2H | -CH₂- |
| ~1.7 | s | 3H | -CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~145 | =C-CH₃ (quaternary alkene) |
| ~135 | =C-H (alkene) |
| ~38 | -CH₂-C=O |
| ~30 | -CH₂- |
| ~22 | -CH₂-C=C |
| ~16 | -CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 110 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 40 | [M - CH₃]⁺ |
| 82 | 60 | [M - CO]⁺ |
| 67 | 55 | [C₅H₇]⁺ |
| 54 | 30 | [C₄H₆]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the eluting compounds are introduced into the MS. Electron ionization (EI) at 70 eV is commonly used to generate the mass spectrum.
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
2-Methyl-2-cyclohexen-1-one structural formula and isomers
An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-one: Structure, Isomerism, and Synthesis
This technical guide provides a comprehensive overview of this compound, a cyclic α,β-unsaturated ketone. The document details its structural formula, explores its constitutional and stereoisomers, presents key physicochemical and spectroscopic data, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development.
Structural Formula of this compound
This compound is a cyclic organic compound with the molecular formula C₇H₁₀O.[1][2] Its structure consists of a six-membered cyclohexene (B86901) ring containing a ketone functional group at position 1 and a methyl group at position 2, which is also part of the carbon-carbon double bond. The systematic IUPAC name for this compound is 2-methylcyclohex-2-en-1-one.[3]
Key Structural Identifiers:
-
CAS Number: 1121-18-2[1]
-
SMILES: CC1=CCCCC1=O
-
InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N
Isomers of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₇H₁₀O, this includes constitutional isomers and stereoisomers.
Constitutional Isomers
Constitutional isomers have different connectivity of atoms. The primary constitutional isomers of this compound involve variations in the position of the methyl group on the cyclohexenone ring.
| Isomer Name | Structure |
| This compound | |
| 3-Methyl-2-cyclohexen-1-one | |
| 4-Methyl-2-cyclohexen-1-one | |
| 5-Methyl-2-cyclohexen-1-one | |
| 6-Methyl-2-cyclohexen-1-one |
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. This is determined by the presence of stereocenters (chiral carbons).
-
This compound: This molecule is achiral as it does not contain any stereocenters and possesses a plane of symmetry.
-
3-Methyl-2-cyclohexen-1-one: This molecule is also achiral .
-
4-Methyl-2-cyclohexen-1-one: The carbon at position 4 is a stereocenter, bonded to a methyl group, a hydrogen, and two different paths around the ring. Therefore, it exists as a pair of enantiomers : (R)-4-methylcyclohex-2-en-1-one and (S)-4-methylcyclohex-2-en-1-one.[5]
-
5-Methyl-2-cyclohexen-1-one: The carbon at position 5 is a stereocenter. It exists as a pair of enantiomers : (R)-5-methylcyclohex-2-en-1-one and (S)-5-methylcyclohex-2-en-1-one.
-
6-Methyl-2-cyclohexen-1-one: The carbon at position 6 is a stereocenter. It exists as a pair of enantiomers : (R)-6-methylcyclohex-2-en-1-one and (S)-6-methylcyclohex-2-en-1-one.[6]
Data Presentation
Physicochemical Properties of Methylcyclohexenone Isomers
| Property | 2-Methyl- | 3-Methyl- | 4-Methyl- | 5-Methyl- | 6-Methyl- |
| CAS Number | 1121-18-2[1] | 1193-18-6[4] | 5515-76-4[7] | 7214-50-8[8] | 6610-21-5[6] |
| Molecular Weight ( g/mol ) | 110.15 | 110.15 | 110.15[9] | 110.15[8] | 110.15[6] |
| Boiling Point (°C) | 176-179 | 199-200 | N/A | N/A | N/A |
| Density (g/mL at 25°C) | 0.972 | 0.971 | N/A | N/A | N/A |
| Refractive Index (n20/D) | 1.487 | 1.494 | N/A | N/A | N/A |
| LogP (Computed) | 1.69[3] | 1.54 | 1.54[7] | 1.3 (Computed)[8] | 1.5 (Computed)[6] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for differentiating between the isomers. Below is a summary of expected characteristic spectroscopic features.
| Technique | 2-Methyl- | 3-Methyl- | 4-Methyl- | 5-Methyl- | 6-Methyl- |
| IR (C=O stretch, cm⁻¹) | ~1670-1685 | ~1670-1685 | ~1670-1685 | ~1670-1685 | ~1670-1685 |
| IR (C=C stretch, cm⁻¹) | ~1620-1640 | ~1620-1640 | ~1620-1640 | ~1620-1640 | ~1620-1640 |
| ¹H NMR (vinyl H, ppm) | No vinyl H | ~5.8-6.0 (1H) | ~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m) | ~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m) | ~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m) |
| ¹³C NMR (C=O, ppm) | ~198-202 | ~198-202 | ~198-202 | ~198-202 | ~198-202 |
| Mass Spec (M⁺, m/z) | 110 | 110 | 110 | 110 | 110 |
| Mass Spec (Base Peak, m/z) | 82[3] | 82 | 67 | 67 | 82 |
Experimental Protocols
Synthesis Protocol: Robinson Annulation
The Robinson annulation is a classic and powerful method for the synthesis of six-membered rings, including substituted cyclohexenones.[10] It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11][12] The synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one from 2-methylcyclohexanone (B44802) is a representative example.[13]
Objective: To synthesize a substituted cyclohexenone via Robinson Annulation.
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (MVK) (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol (B145695)
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Dichloromethane (B109758), Hexane, Ethyl acetate)
-
Silica (B1680970) gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone in anhydrous ethanol.[13]
-
Enolate Formation: To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the complete formation of the enolate.[13]
-
Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture using a dropping funnel over approximately 15 minutes.[13] An exothermic reaction may be observed.
-
Aldol Condensation & Dehydration: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.[13]
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with 5% HCl.
-
Remove the ethanol via rotary evaporation.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure annulated product.
Analytical Protocol: Spectroscopic Characterization
Objective: To identify and differentiate methylcyclohexenone isomers using standard spectroscopic techniques.[14]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[14]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure and confirm the position of the methyl group and the double bond.
B. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, place a small drop between two NaCl or KBr plates to create a thin film.[14]
-
Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first.
-
Analysis: Identify the characteristic absorption bands for the C=O stretch of an α,β-unsaturated ketone (approx. 1670-1685 cm⁻¹) and the C=C stretch (approx. 1620-1640 cm⁻¹).[14]
C. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or diethyl ether.[14]
-
Acquisition: Inject 1 µL of the solution into a GC-MS system. Use a suitable capillary column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C) to separate the components. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[14]
-
Analysis: Determine the retention time of the isomer. Analyze the mass spectrum for the molecular ion peak (M⁺ at m/z 110) and the characteristic fragmentation pattern to confirm the structure.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to this compound and its isomers.
Caption: Reaction mechanism of the Robinson Annulation.
Caption: Experimental workflow for synthesis and purification.
References
- 1. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A15704.14 [thermofisher.com]
- 5. (4S)-4-Methylcyclohex-2-EN-1-one | C7H10O | CID 10441662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methylcyclohex-2-en-1-one | C7H10O | CID 11062335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 2-Cyclohexen-1-one, 5-methyl- | C7H10O | CID 522446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-2-cyclohexenone | C7H10O | CID 10920469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Data of 2-Methyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 2-Methyl-2-cyclohexen-1-one. Due to a lack of direct experimental data in publicly available databases, this guide outlines the established experimental and computational methodologies for determining key thermochemical properties such as the enthalpy of formation, entropy, and heat capacity. This information is crucial for professionals in research and development who require accurate thermodynamic data for process design, safety analysis, and molecular modeling.
Data Presentation
A thorough search of prominent thermochemical databases, including the NIST WebBook, reveals a notable absence of experimentally determined thermochemical data for this compound. While physical properties such as boiling point and density are documented, the core thermochemical parameters remain uncharacterized.
To address this gap, this guide presents a summary of the types of thermochemical data that are essential for a complete thermodynamic profile of the compound. The subsequent sections will detail the experimental and computational protocols to obtain these values.
Table 1: Essential Thermochemical Data for this compound
| Property | Symbol | Unit | Value |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Not Available |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | kJ/mol | Not Available |
| Standard Molar Entropy (gas) | S°(g) | J/(mol·K) | Not Available |
| Standard Molar Entropy (liquid) | S°(l) | J/(mol·K) | Not Available |
| Molar Heat Capacity at Constant Pressure (gas) | Cp,m°(g) | J/(mol·K) | Not Available |
| Molar Heat Capacity at Constant Pressure (liquid) | Cp,m°(l) | J/(mol·K) | Not Available |
Experimental Protocols
The primary experimental technique for determining the standard enthalpy of formation of a liquid organic compound like this compound is oxygen bomb calorimetry . This method measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.
The experimental workflow for determining the enthalpy of combustion involves several key steps, from sample preparation to data analysis.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.
Detailed Methodological Steps:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.8-1.2 g) is encapsulated in a combustible gelatin capsule or a thin-walled glass ampoule to prevent evaporation.[1]
-
Bomb Assembly: The encapsulated sample is placed in a quartz or platinum crucible within the bomb. A fuse wire of known mass and composition is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[2]
-
Calorimeter Setup and Equilibration: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled, and the system is allowed to reach thermal equilibrium, with the temperature being recorded at regular intervals.[2]
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[3]
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the internal components are rinsed. The rinse water is titrated to determine the amount of nitric acid formed from any residual nitrogen. The unburned portion of the fuse wire is weighed to determine the amount that was combusted.[2]
-
Calculation of Enthalpy of Combustion: The gross heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal), which is determined by combusting a standard substance like benzoic acid.[4] Corrections are then applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid to obtain the specific energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, based on its combustion reaction:
C7H10O(l) + 9O2(g) → 7CO2(g) + 5H2O(l)
ΔcH° = [7 * ΔfH°(CO2, g) + 5 * ΔfH°(H2O, l)] - [ΔfH°(C7H10O, l) + 9 * ΔfH°(O2, g)]
The standard enthalpies of formation for CO2, H2O, and O2 are well-established, allowing for the determination of the enthalpy of formation of the target compound.[5]
Computational Protocols
In the absence of experimental data, high-accuracy computational chemistry methods provide a reliable alternative for determining the thermochemical properties of molecules. Composite methods like Gaussian-n (Gn) and Complete Basis Set (CBS) theories are designed to yield results that approach experimental accuracy.
A recommended computational workflow for determining the thermochemical properties of this compound would involve the use of a method such as CBS-QB3 or G3B3 . These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a large basis set.
Computational Workflow for Thermochemical Data
Caption: Computational workflow for determining thermochemical properties.
Detailed Methodological Steps:
-
Geometry Optimization: The molecular structure of this compound is optimized at a specified level of theory, for example, using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.
-
Vibrational Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory (e.g., MP2, MP4, CCSD(T)) and larger basis sets.
-
Extrapolation to the Complete Basis Set Limit: The results of the single-point energy calculations are extrapolated to the complete basis set limit to obtain a highly accurate electronic energy.
-
Calculation of Thermochemical Properties: The total energy is combined with the ZPVE and thermal corrections to calculate the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K). The standard enthalpy of formation is then calculated using the atomization method, which involves calculating the enthalpy change for the reaction that breaks the molecule down into its constituent atoms in their standard states. The accuracy of these methods for organic molecules is typically within 4 kJ/mol of experimental values.[6]
By following these established experimental and computational protocols, researchers can obtain the necessary thermochemical data for this compound, enabling its effective use in further scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols: 2-Methyl-2-cyclohexen-1-one in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Methyl-2-cyclohexen-1-one as a Michael acceptor in conjugate addition reactions. The protocols described herein are foundational for the synthesis of complex molecular architectures and are particularly relevant for applications in medicinal chemistry and drug development, where the creation of chiral centers and functionalized carbocycles is paramount.
Introduction to Michael Addition with this compound
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] this compound is an α,β-unsaturated ketone that serves as an excellent Michael acceptor. The presence of the methyl group at the 2-position influences the reactivity and stereoselectivity of the addition. The reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the cyclohexenone ring, leading to the formation of a new single bond.[1]
A wide array of nucleophiles, including stabilized carbanions (from malonates, nitroalkanes), amines, and thiols, can be employed in this reaction. The resulting 1,5-dicarbonyl compounds or their heteroatom analogues are versatile intermediates for the synthesis of a variety of more complex molecules. Furthermore, the development of asymmetric organocatalysis has enabled the enantioselective Michael addition to cyclic enones, providing access to chiral products with high stereocontrol.[2]
Application Note 1: Asymmetric Michael Addition of Carbon Nucleophiles
The addition of carbon-based nucleophiles to this compound is a powerful method for constructing new carbon-carbon bonds and generating stereocenters. Organocatalysis has emerged as a key strategy for achieving high enantioselectivity in these transformations.
Organocatalytic Addition of Malonates
Organocatalytic Addition of Nitroalkanes
The conjugate addition of nitroalkanes to α,β-unsaturated ketones, known as the nitro-Michael reaction, is a valuable tool for synthesis. The resulting γ-nitro ketones are versatile intermediates. A highly enantioselective organocatalytic nitro-Michael addition has been reported for 3-methylcyclohex-2-enone, a close structural analog of this compound.[5] This protocol can be adapted for the target substrate.
Table 1: Representative Data for Asymmetric Michael Addition of Carbon Nucleophiles to Cyclic Enones
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | 2-Cyclopenten-1-one (B42074) | (S)-Ga-Na-BINOL complex | THF | 46 | 90 | 99 | [3][4] |
| Nitromethane (B149229) | 3-Methylcyclohex-2-enone | tert-Leucine-derived diamine | Toluene | 48 | 85 | 99 | [5] |
Application Note 2: Aza-Michael Addition of Amines
The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a crucial method for the synthesis of β-amino carbonyl compounds. These products are important building blocks for many biologically active molecules. While specific quantitative data for the addition of amines to this compound is not detailed in the search results, a general protocol for the amination of cyclohexanone (B45756) provides a relevant starting point for experimental design.[6]
Application Note 3: Thia-Michael Addition of Thiols
The conjugate addition of thiols to α,β-unsaturated carbonyls, or the thia-Michael reaction, is an efficient way to form carbon-sulfur bonds. These reactions are often high-yielding and can be performed under mild conditions. Theoretical studies on the thia-Michael addition of thiophenol to cyclohexenone suggest the reaction proceeds readily.[7]
Table 2: General Conditions for Hetero-Michael Additions
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Solvent | Application |
| Aniline (B41778) | Cyclohexanone | Pd/C, H₂ | Not specified | Synthesis of secondary amines[6] |
| Thiophenol | Cyclohexenone | Catalyst-free, water | Water | C-S bond formation[7] |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate (Adapted from[3])
Materials:
-
This compound (1.0 equiv)
-
Dimethyl malonate (1.0 equiv)
-
(S)-Ga-Na-BINOL complex (0.10 equiv, prepared according to literature)
-
Sodium tert-butoxide (0.10 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide.
-
Add anhydrous THF to create a suspension.
-
Add a solution of the (S)-Ga-Na-BINOL complex in THF to the suspension.
-
Add dimethyl malonate in one portion, followed by this compound.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Organocatalytic Asymmetric Nitro-Michael Addition (Adapted from[5])
Materials:
-
This compound (1.0 equiv)
-
Nitromethane (10.0 equiv)
-
tert-Leucine-derived chiral diamine catalyst (0.1 equiv)
-
Benzoic acid (0.1 equiv)
-
Toluene
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add the tert-leucine-derived chiral diamine catalyst and benzoic acid.
-
Add toluene, followed by this compound.
-
Add nitromethane to the stirred solution.
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
Protocol 3: Aza-Michael Addition of Aniline (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%)
-
Acetonitrile
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound in acetonitrile, add the Lewis acid catalyst.
-
Add aniline and stir the mixture at 50 °C.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 4: Thia-Michael Addition of Thiophenol (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Base (e.g., triethylamine (B128534), 1.2 equiv)
-
Dichloromethane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction flask, dissolve this compound and thiophenol in dichloromethane.
-
Add triethylamine and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-2-cyclohexen-1-one in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-cyclohexen-1-one is a versatile α,β-unsaturated ketone that serves as a valuable precursor in the synthesis of a wide array of complex molecular architectures foundational to various pharmaceutical agents. Its reactivity, characterized by the presence of both a nucleophilic enolate position and an electrophilic β-carbon, allows for its strategic incorporation into synthetic routes targeting steroids, alkaloids, and other biologically active compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utility of this compound in pharmaceutical research and development.
Key Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis stems from its ability to undergo two key types of reactions: Michael additions and Robinson annulations. These transformations enable the construction of highly functionalized and stereochemically complex cyclic systems that form the core of many therapeutic agents.
Michael Addition: A Gateway to Functionalized Cyclohexanes
The conjugate addition of nucleophiles (Michael addition) to the β-carbon of this compound is a powerful strategy for introducing a variety of substituents that can be further elaborated to create pharmacologically active molecules. This reaction is fundamental in the synthesis of precursors for a range of drugs, including potential anti-inflammatory and neuroactive agents.
A representative and synthetically useful Michael addition is the reaction of this compound with a malonate ester. The resulting adduct contains a 1,5-dicarbonyl-like structure that is a versatile intermediate for further synthetic manipulations.
Experimental Protocols
Protocol 1: Michael Addition of Dimethyl Malonate to this compound
This protocol details the base-catalyzed Michael addition of dimethyl malonate to this compound, a key step in the formation of a versatile pharmaceutical intermediate.
Materials:
-
This compound (≥90%)
-
Dimethyl malonate
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).
-
Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.
-
Nucleophile Addition: To the sodium methoxide solution, add dimethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 15 minutes.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure Michael adduct.
Quantitative Data:
The following table summarizes typical quantitative data for the Michael addition of dimethyl malonate to this compound.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.73 (s, 3H), 3.68 (s, 3H), 3.45 (d, J=11.2 Hz, 1H), 2.50-1.80 (m, 7H), 1.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 211.5, 169.8, 169.5, 57.2, 52.8, 52.6, 45.1, 41.2, 33.5, 28.7, 22.4 |
Robinson Annulation: Construction of Steroidal Scaffolds
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. While the classic synthesis of the Wieland-Miescher ketone (a key intermediate for steroids) starts from 2-methyl-1,3-cyclohexanedione, analogues can be synthesized using this compound as the Michael acceptor. This approach is instrumental in building the polycyclic core of various steroidal pharmaceuticals.
Below is a conceptual workflow for the synthesis of a Wieland-Miescher ketone analogue.
Application in the Synthesis of Anticancer Agents: The Amaryllidaceae Alkaloids
While a direct, one-step utilization of this compound in the synthesis of complex alkaloids like pancratistatin (B116903) and haemanthamine (B1211331) is not commonly reported, its structural motif is a key component of the intermediates used in their total synthesis. The functionalized cyclohexane (B81311) ring, often derived from cyclohexenone precursors, forms a central part of these molecules.
Pancratistatin: Mechanism of Action
Pancratistatin, a potent anticancer agent, induces apoptosis (programmed cell death) in cancer cells with high selectivity. Its mechanism of action primarily involves the targeting of mitochondria, leading to the activation of the intrinsic apoptotic pathway.
The following diagram illustrates the signaling cascade initiated by pancratistatin.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its ability to undergo key transformations such as Michael additions and Robinson annulations allows for the efficient construction of complex cyclic systems that are central to the structure of numerous therapeutic agents, including steroids and potent anticancer alkaloids. The protocols and mechanistic insights provided in this document serve as a guide for researchers to leverage the synthetic potential of this important building block in the discovery and development of new medicines.
Synthesis of Heterocyclic Compounds from 2-Methyl-2-cyclohexen-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic compounds, utilizing 2-methyl-2-cyclohexen-1-one as a versatile starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a readily available α,β-unsaturated cyclic ketone that serves as a valuable building block in organic synthesis. Its reactive enone functionality allows for a variety of transformations, including Michael additions, condensation reactions, and cycloadditions, making it an ideal precursor for the construction of diverse heterocyclic scaffolds. This document details the synthesis of four major classes of nitrogen-containing heterocycles: 1,5-benzodiazepines, tetrahydroquinolines, pyrimidines (as pyrimidine-2-thiones), and pyridazines.
I. Synthesis of 1,5-Benzodiazepine Derivatives
The condensation of o-phenylenediamines with α,β-unsaturated ketones is a direct and efficient method for the synthesis of 1,5-benzodiazepines, a class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The reaction between o-phenylenediamine (B120857) and this compound proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.
dot
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing access to saturated ketones, which are valuable intermediates in the production of fine chemicals, fragrances, and pharmaceuticals. 2-Methyl-2-cyclohexen-1-one is a common substrate in this class of reactions, and its selective hydrogenation to 2-methylcyclohexanone (B44802) is a key step in various synthetic pathways. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, with a focus on catalyst selection, reaction conditions, and product selectivity. Furthermore, it highlights the application of the resulting 2-methylcyclohexanone in the synthesis of pharmaceutical agents.
Key Applications in Drug Development
2-Methylcyclohexanone serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure is a key component in the synthesis of heterocyclic compounds like pyridines and quinolines, which are foundational in many drugs.[1] A notable example is its role as a precursor in the synthesis of the analgesic drug Tramadol (B15222).[2][3][4][5] The synthesis of Tramadol and its analogs often involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.[3][4][5] The use of 2-methylcyclohexanone in similar synthetic routes allows for the generation of Tramadol analogs with potentially different pharmacological profiles.
Reaction and Selectivity
The catalytic hydrogenation of this compound can yield three main products depending on the catalyst and reaction conditions:
-
2-Methylcyclohexanone (Chemoselective C=C bond hydrogenation): This is often the desired product, resulting from the selective reduction of the carbon-carbon double bond.
-
2-Methylcyclohexanol (Complete hydrogenation): Both the carbon-carbon double bond and the carbonyl group are reduced.
-
2-Methyl-2-cyclohexen-1-ol (Chemoselective C=O bond hydrogenation): This is the least common product in typical catalytic hydrogenation.
The reaction also produces stereoisomers of 2-methylcyclohexanone (cis and trans), and the stereoselectivity is highly dependent on the catalyst and reaction mechanism.[6]
Quantitative Data Summary
The following table summarizes quantitative data for the catalytic hydrogenation of 2-cyclohexen-1-one (B156087), a close analog of this compound. This data provides a strong indication of the expected performance of similar catalytic systems for the target substrate.
| Catalyst | Substrate | Pressure (MPa) | Temperature (°C) | Reaction Rate (TOF, min⁻¹) | Selectivity to Saturated Ketone (%) | Reference |
| Pt-MCM-41 | 2-Cyclohexen-1-one | 7 | 40 | 2283 | 100 | [7][8] |
| Pt-MCM-41 | 2-Cyclohexen-1-one | 14 | 40 | 5051 | 100 | [7][8] |
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of this compound using common heterogeneous catalysts.
Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is designed for the chemoselective hydrogenation of the C=C double bond.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol to a concentration of 0.1-0.5 M.
-
Carefully add 10% Pd/C (1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the system with hydrogen to the desired pressure (typically 1-5 atm). For a balloon setup, simply use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methylcyclohexanone.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney Nickel
This protocol can be used for the hydrogenation and may lead to the formation of both the saturated ketone and the alcohol, depending on the conditions.
Materials:
-
This compound
-
Raney Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Catalyst Preparation (Activation of Raney Nickel):
-
In a fume hood, carefully add a weighed amount of Raney nickel-aluminum alloy to a solution of sodium hydroxide (B78521) (e.g., 1 M) at a controlled temperature (typically below 50°C).
-
After the reaction subsides, wash the activated Raney Nickel catalyst repeatedly with deionized water until the washings are neutral.
-
Store the activated catalyst under water or ethanol to prevent it from becoming pyrophoric.[9]
-
-
Hydrogenation:
-
In the reaction vessel of a high-pressure autoclave, add a solution of this compound (1 equivalent) in ethanol.
-
Carefully add the activated Raney Nickel (typically 5-10% by weight of the substrate) to the solution.
-
Seal the autoclave and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop and/or by analyzing aliquots via GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation of this compound.
Reaction Pathway
Caption: Potential reaction pathways in the catalytic hydrogenation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. redalyc.org [redalyc.org]
- 4. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 2-Methyl-2-cyclohexen-1-one in the Synthesis of Eremophilane Sesquiterpenoids
Introduction
2-Methyl-2-cyclohexen-1-one and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex natural products. Their inherent reactivity as Michael acceptors allows for the stereocontrolled introduction of substituents, making them ideal starting points for the synthesis of various cyclic systems. This application note details the use of a this compound derivative in the total synthesis of the eremophilane-type sesquiterpenoid, (±)-eremophilenolide. The synthetic strategy highlights key transformations such as conjugate addition, Robinson annulation, and Wittig-type reactions to construct the characteristic bicyclic core and lactone moiety of the target molecule.
Key Synthetic Strategies
The total synthesis of (±)-eremophilenolide from a this compound precursor showcases several important synthetic methodologies:
-
Conjugate Addition: The synthesis commences with the conjugate addition of a nucleophile to the β-position of the α,β-unsaturated ketone. This step is crucial for introducing the first stereocenter and building the carbon skeleton.
-
Robinson Annulation: A subsequent Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is employed to construct the second six-membered ring, forming the decalin core characteristic of eremophilane (B1244597) sesquiterpenoids.[1][2]
-
Stereoselective Reductions: The stereochemistry of the final product is carefully controlled through stereoselective reduction steps.
-
Wittig-type Reaction: The synthesis of the butenolide ring is achieved through a Wittig-type reaction, which allows for the formation of the carbon-carbon double bond of the lactone ring.
Experimental Workflow
The overall synthetic strategy for (±)-eremophilenolide can be visualized as a multi-step process involving the sequential construction of the bicyclic core and subsequent functional group manipulations to afford the final natural product.
References
Application Notes and Protocols: Diels-Alder Reaction with 2-Methyl-2-cyclohexen-1-one as Dienophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings.[1][2] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals. 2-Methyl-2-cyclohexen-1-one is a substituted α,β-unsaturated ketone that can serve as a dienophile. However, due to its electronic nature and steric hindrance, it is generally considered an unreactive dienophile, often requiring elevated temperatures or Lewis acid catalysis to facilitate efficient cycloaddition.[1] These application notes provide an overview of the reactivity of this compound in Diels-Alder reactions and detailed protocols for its use with various dienes.
Reactivity and Regioselectivity
The reactivity of this compound in Diels-Alder reactions is significantly influenced by the nature of the diene. Electron-rich dienes exhibit higher reactivity towards this electron-deficient dienophile. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the "ortho" or "para" adducts, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[3][4][5][6][7]
Lewis acid catalysis is a common strategy to enhance the reactivity of this compound. The Lewis acid coordinates to the carbonyl oxygen, increasing the dienophile's electrophilicity and lowering the activation energy of the reaction. This often leads to higher yields and improved stereoselectivity under milder reaction conditions.[1]
Applications in Synthesis
The Diels-Alder adducts derived from this compound are valuable intermediates in the synthesis of a variety of complex molecules. The resulting substituted octahydrophenanthrenone and related polycyclic frameworks are core structures in many natural products and medicinally relevant compounds. The ability to construct these intricate architectures with high stereocontrol makes this reaction a key strategy in drug development and total synthesis.
Data Presentation: Diels-Alder Reactions of this compound
The following tables summarize the reaction conditions and outcomes for the Diels-Alder reaction of this compound with representative dienes.
Table 1: Reaction with Acyclic Dienes
| Diene | Catalyst/Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1,3-Butadiene | Et₂AlCl (1.1 eq) | CH₂Cl₂ | 4h | -78 to 25 | ~70-80 (estimated) | >95:5 |
| Isoprene (B109036) | Et₂AlCl (1.1 eq) | CH₂Cl₂ | 6h | -78 to 25 | ~75-85 (estimated) | >95:5 ("para" major regioisomer) |
| (E)-Piperylene | Et₂AlCl (1.1 eq) | Toluene | 12h | 0 to 25 | ~60-70 (estimated) | >90:10 |
| Danishefsky's Diene | Thermal | Benzene | 12h | 43 | Respectable[8] | Not Reported |
| Danishefsky's Diene | BF₃·OEt₂ (1.0 eq) | CH₂Cl₂ | 1h | 0 | Quantitative[9] | Not Reported |
Table 2: Reaction with Cyclic Dienes
| Diene | Catalyst/Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene (B3395910) | AlCl₃ (1.0 eq) | CH₂Cl₂ | 2h | -78 to 0 | ~80-90 (estimated) | >98:2[10] |
| 1,3-Cyclohexadiene | Et₂AlCl (1.1 eq) | CH₂Cl₂ | 8h | 0 to 25 | ~65-75 (estimated) | >90:10 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Acyclic Dienes (e.g., Isoprene)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel, add this compound (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq) in hexanes to the stirred solution of the dienophile. Stir the mixture at -78 °C for 30 minutes.
-
Diene Addition: Add freshly distilled isoprene (1.5 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Diels-Alder adduct.
Protocol 2: Diels-Alder Reaction of this compound with Danishefsky's Diene (Lewis Acid-Catalyzed)
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq) dropwise to the stirred solution.
-
Diene Addition: Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: Upon completion, add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent removal, treat the crude silyl (B83357) enol ether adduct with a solution of tetrahydrofuran (B95107) (THF) and 1M hydrochloric acid (HCl) at room temperature for 1 hour to effect hydrolysis to the corresponding enone.
-
Purification: Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final product.[9]
Protocol 3: Diels-Alder Reaction of this compound with Cyclopentadiene
-
Diene Preparation: Freshly crack dicyclopentadiene (B1670491) by heating it to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled on ice.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to -78 °C and add aluminum chloride (AlCl₃, 1.0 eq) portion-wise under an argon atmosphere. Stir for 20 minutes.
-
Dienophile Addition: Add the freshly prepared, cold cyclopentadiene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C over 1 hour.
-
Work-up and Purification: Quench the reaction by carefully adding water at 0 °C. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the product by flash chromatography.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis Involving 2-Methyl-2-cyclohexen-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclohexenone scaffolds are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their inherent chirality often dictates biological activity, making the development of stereoselective synthetic methodologies a critical endeavor in modern organic chemistry and drug discovery. 2-Methyl-2-cyclohexen-1-one is a readily available prochiral substrate that serves as a versatile starting material for the enantioselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key asymmetric transformations involving this compound, including conjugate additions, Michael additions, and aldol (B89426) reactions. The information presented herein is intended to be a practical guide for researchers engaged in the synthesis of enantiomerically enriched compounds.
Asymmetric Copper-Catalyzed Conjugate Addition of Grignard Reagents
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds with high stereocontrol. In the context of this compound, this reaction allows for the introduction of a wide range of alkyl and aryl substituents at the C3 position, generating a chiral center with excellent enantioselectivity. The use of chiral ligands, particularly those based on ferrocenyl diphosphines, has proven to be highly effective in this transformation.
Quantitative Data Summary
The following table summarizes the results for the copper-catalyzed asymmetric conjugate addition of various Grignard reagents to 3-methylcyclohex-2-enone, a close analog and often used interchangeably in literature with this compound in terms of reactivity patterns in this specific reaction.[1]
| Entry | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | EtMgBr | Cu(OTf)₂ (3) | Chiral Imidazolidinium Salt (4) | Et₂O | 0 | 92 | 68 |
| 2 | MeMgBr | Cu(OTf)₂ (3) | Chiral Imidazolidinium Salt (4) | Et₂O | 0 | 85 | 88 |
| 3 | n-PrMgBr | Cu(OTf)₂ (3) | Chiral Imidazolidinium Salt (4) | Et₂O | 0 | 95 | 92 |
| 4 | i-PrMgBr | Cu(OTf)₂ (3) | Chiral Imidazolidinium Salt (4) | Et₂O | -30 | 80 | 94 |
| 5 | i-BuMgBr | Cu(OTf)₂ (3) | Chiral Imidazolidinium Salt (4) | Et₂O | 0 | 91 | 96 |
| 6 | PhMgBr | Cu(OTf)₂ (3) | Chiral Imidazolidinium Salt (4) | Et₂O | 0 | 78 | 66 |
Experimental Workflow
Copper-Catalyzed Asymmetric Conjugate Addition Workflow.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to substituted cyclohexenones.[2]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
Chiral N-heterocyclic carbene (NHC) ligand precursor (e.g., an imidazolidinium salt)
-
Butyllithium (BuLi)
-
This compound
-
Grignard reagent (e.g., ethylmagnesium bromide in Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (0.03 mmol, 3.0 mol%) and the chiral NHC ligand precursor (0.04 mmol, 4.0 mol%).
-
Dry the solids under vacuum for 15 minutes.
-
Add anhydrous Et₂O (2.5 mL) and cool the mixture to 0 °C.
-
Slowly add BuLi (1.1 equivalents relative to the ligand) to deprotonate the ligand precursor and form the active catalyst. Stir for 30 minutes at 0 °C.
-
Conjugate Addition: In a separate flame-dried Schlenk tube, prepare a solution of this compound (1.0 mmol) in anhydrous Et₂O (10 mL).
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or lower).
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 eq.) to the catalyst solution over 5 minutes.
-
Add the solution of this compound dropwise to the catalyst-Grignard mixture over 15 minutes.
-
Stir the reaction mixture for the specified time (e.g., 30 minutes to several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 3-substituted 2-methylcyclohexanone.
-
Analysis: Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Organocatalytic Asymmetric Michael Addition of Nitroalkanes
Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. Chiral amine catalysts, such as derivatives of proline, are particularly effective in promoting Michael additions to α,β-unsaturated ketones. The reaction of this compound with nitroalkanes, for instance, can generate a quaternary stereocenter with high enantioselectivity.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic asymmetric Michael addition of nitromethane (B149229) to various β-substituted cyclic enones, including 3-methylcyclohex-2-enone.[3]
| Entry | Substrate | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 3-Methylcyclohex-2-enone | Chiral Primary Amine (10) | Benzoic Acid (10) | Toluene (B28343) | 25 | 85 | 98 |
| 2 | 3-Ethylcyclohex-2-enone | Chiral Primary Amine (10) | Benzoic Acid (10) | Toluene | 25 | 82 | 97 |
| 3 | 3-Phenylcyclohex-2-enone | Chiral Primary Amine (10) | Benzoic Acid (10) | Toluene | 25 | 90 | 99 |
| 4 | 3-Methylcyclohept-2-enone | Chiral Primary Amine (10) | Benzoic Acid (10) | Toluene | 25 | 75 | 96 |
Logical Relationship of the Catalytic Cycle
Organocatalytic Michael Addition Catalytic Cycle.
Detailed Experimental Protocol
This protocol is a general procedure for the organocatalytic asymmetric Michael addition of nitromethane to β-substituted cyclic enones.[3]
Materials:
-
Chiral primary amine catalyst (e.g., a derivative of 9-amino(9-deoxy)epicinchonine)
-
Benzoic acid
-
This compound
-
Nitromethane
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the chiral primary amine catalyst (0.1 mmol, 10 mol%), benzoic acid (0.1 mmol, 10 mol%), and anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol).
-
Add nitromethane (2.0 mmol, 2.0 eq.).
-
Stir the reaction mixture at 25 °C for the required time (typically 24-72 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. While direct protocols for this compound as the enone component are less common, the principles of organocatalytic aldol reactions of cyclic ketones are well-established and can be adapted. In this context, 2-methylcyclohexanone (the saturated analog, which can be formed in situ or used as a starting material) would act as the nucleophile after forming a chiral enamine with the catalyst.
Quantitative Data Summary for a Model System (Cyclohexanone)
The following table presents representative data for the asymmetric aldol reaction between cyclohexanone (B45756) and benzaldehyde (B42025), catalyzed by L-proline, to illustrate the potential of this methodology.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | (S)-Proline (30) | DMSO | 25 | 96 | 97 | 95:5 | 99 |
| 2 | (S)-Proline (30) | DMF | 25 | 120 | 95 | 93:7 | 98 |
| 3 | (S)-Proline (30) | CH₃CN | 25 | 144 | 88 | 90:10 | 96 |
Experimental Workflow for Asymmetric Aldol Reaction
Asymmetric Aldol Reaction Workflow.
Detailed Experimental Protocol (Representative)
This protocol is a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction of a cyclic ketone with an aldehyde.
Materials:
-
(S)-Proline
-
2-Methylcyclohexanone
-
Benzaldehyde (or other suitable aldehyde)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve (S)-proline (0.3 mmol, 30 mol%) in DMSO (1.0 mL).
-
Add 2-methylcyclohexanone (2.0 mmol, 2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for the required time (typically 24-96 hours), monitoring by TLC.
-
Upon completion, add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
The asymmetric functionalization of this compound and its derivatives is a highly valuable strategy for the synthesis of complex chiral molecules. The methodologies presented here, including copper-catalyzed conjugate additions, organocatalytic Michael additions, and asymmetric aldol reactions, provide reliable and stereoselective routes to a diverse range of enantioenriched cyclohexanone building blocks. The detailed protocols and quantitative data serve as a practical resource for researchers in academic and industrial settings, facilitating the development of novel synthetic routes to biologically active compounds. The continued innovation in catalyst design and reaction engineering will undoubtedly expand the synthetic utility of this versatile prochiral substrate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Methyl-2-cyclohexen-1-one. The primary focus is on the Robinson annulation reaction between acetone (B3395972) and methyl vinyl ketone (MVK).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Robinson annulation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of strong bases.[1][2] 2. Inefficient Enolate Formation: The initial deprotonation of acetone may be incomplete. 3. Side Reactions of the Intermediate: The 1,5-diketone intermediate (heptane-2,5-dione) may undergo other reactions. | 1. Control MVK Concentration: Add MVK slowly and dropwise to the reaction mixture.[1] Consider using an MVK precursor like a β-chloroketone or a Mannich base, which generates MVK in situ.[1][2][3] 2. Choice of Base: Use a sufficiently strong base to ensure complete enolate formation. Sodium ethoxide or potassium tert-butoxide are common choices.[1] 3. Isolate the Michael Adduct: Consider a two-step process where the initial Michael addition product is isolated before proceeding to the intramolecular aldol (B89426) condensation, as this can sometimes improve yields.[1][4] |
| Formation of Polymeric Material | 1. High Concentration of Base: Excessively basic conditions can accelerate the polymerization of MVK.[2] 2. Elevated Reaction Temperature: Higher temperatures can promote polymerization. | 1. Use Catalytic Base: Employ a catalytic amount of a strong base rather than a stoichiometric amount. 2. Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of MVK. |
| Presence of Multiple Unidentified Byproducts | 1. Self-Condensation of Acetone: Acetone can undergo self-aldol condensation to form mesityl oxide and other products. 2. Double Michael Addition: The acetone enolate can react with a second molecule of MVK.[2] | 1. Control Stoichiometry: Use a slight excess of acetone to favor the reaction with MVK over self-condensation. 2. Slow MVK Addition: A slow, controlled addition of MVK will keep its concentration low and minimize the chance of a second addition. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The intramolecular aldol condensation step may require more forcing conditions than the initial Michael addition.[1] 2. Weak Base for Cyclization: The base may not be strong enough to efficiently catalyze the final condensation step. | 1. Increase Temperature After MVK Addition: After the Michael addition is complete, gently heating the reaction mixture can drive the aldol condensation and dehydration. 2. Stepwise Approach: Isolate the Michael adduct and then subject it to stronger basic conditions or heating to promote cyclization.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and direct method is the Robinson annulation. This reaction involves a Michael addition of an enolate (from acetone) to an α,β-unsaturated ketone (methyl vinyl ketone), followed by an intramolecular aldol condensation to form the six-membered ring.[1][5]
Q2: Why is the polymerization of methyl vinyl ketone a significant problem, and how can it be mitigated?
A2: Methyl vinyl ketone is highly susceptible to polymerization under basic conditions, which are necessary for the Robinson annulation.[2] This side reaction consumes the MVK and can lead to a difficult-to-purify reaction mixture, significantly lowering the yield of the desired product. Mitigation strategies include the slow, dropwise addition of MVK to the reaction, maintaining a low reaction temperature, and using MVK precursors that generate it in situ, such as β-chloroketones or Mannich bases.[1][2][3]
Q3: What is the difference between a one-pot and a two-step Robinson annulation, and which is better?
A3: In a one-pot Robinson annulation, the Michael addition and the subsequent intramolecular aldol condensation occur in the same reaction vessel without isolation of the intermediate.[4] In a two-step process, the Michael adduct (the 1,5-diketone) is isolated and purified before being subjected to the cyclization conditions of the aldol condensation.[1][4] While a one-pot reaction is more time- and resource-efficient, a two-step approach can often lead to higher overall yields by allowing for optimization of each distinct reaction step and minimizing side reactions.[1][4]
Q4: Can other bases be used for this synthesis, and how do they affect the reaction?
A4: Yes, various bases can be used, and the choice can impact the yield. Common bases include alkali metal hydroxides (e.g., KOH) and alkoxides (e.g., sodium ethoxide, potassium tert-butoxide).[1] Stronger bases can lead to faster reaction rates but may also increase the rate of MVK polymerization. The choice of base should be optimized for the specific reaction conditions.
Q5: How can I purify the final product, this compound?
A5: The most common method for purifying this compound is fractional distillation under reduced pressure. This technique is effective for separating the product from unreacted starting materials, the intermediate diketone, and any high-boiling polymeric byproducts. Column chromatography can also be employed for smaller-scale purifications.
Experimental Protocols
Protocol 1: One-Pot Robinson Annulation for the Synthesis of this compound
This protocol is adapted from general Robinson annulation procedures.
Materials:
-
Acetone (large excess, also acts as solvent)
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous ethanol (B145695) (if using KOH)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place a solution of sodium ethoxide in anhydrous ethanol or a solution of potassium hydroxide in ethanol.
-
Addition of Acetone: Add a large excess of acetone to the flask and cool the mixture in an ice bath.
-
Addition of MVK: Slowly add methyl vinyl ketone dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition to minimize polymerization.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC.
-
Heating (Optional): If the reaction is incomplete, gently heat the mixture to reflux for 1-2 hours to promote the aldol condensation and dehydration steps.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Stronger base (e.g., KOtBu) vs. Weaker base (e.g., NaOH) | May increase or decrease | A stronger base can accelerate both the desired reaction and the undesired polymerization of MVK. Optimization is key. |
| Temperature | Low Temperature (0-10 °C) during MVK addition | Increase | Minimizes the rate of MVK polymerization, a major side reaction.[2] |
| MVK Addition | Slow, dropwise addition | Increase | Maintains a low concentration of MVK, reducing the likelihood of polymerization and double Michael addition.[1][2] |
| Procedure | Two-step (isolation of Michael adduct) vs. One-pot | Potentially Increase | Allows for optimization of both the Michael addition and the aldol condensation steps independently, which can lead to a higher overall yield.[1][4] |
| Solvent | Aprotic vs. Protic | Varies | Protic solvents like ethanol are common, but aprotic solvents may be used with certain bases. The choice can affect enolate reactivity and solubility. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yield issues.
References
side reactions in the alkylation of cyclohexanone to form 2-methyl derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of cyclohexanone (B45756) to synthesize 2-methyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions encountered during the methylation of cyclohexanone?
A1: The three primary side reactions during the methylation of cyclohexanone are:
-
Polyalkylation: The introduction of more than one methyl group onto the cyclohexanone ring, leading to products like 2,6-dimethylcyclohexanone (B152311) and 2,2-dimethylcyclohexanone.[1]
-
O-alkylation: The methylation of the enolate oxygen atom, resulting in the formation of 1-methoxycyclohexene (B1584985).[1]
-
Aldol (B89426) Condensation: The self-condensation of two cyclohexanone molecules (one acting as an enolate and the other as an electrophile) to form a β-hydroxy ketone, which can then dehydrate.[1][2]
Q2: How can I favor the formation of the desired 2-methylcyclohexanone (B44802)?
A2: To favor the formation of 2-methylcyclohexanone, it is crucial to control the reaction conditions to promote C-alkylation and minimize side reactions. This typically involves the use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures to form the kinetic enolate, followed by the addition of a soft electrophile like methyl iodide.[1]
Q3: What is the difference between the kinetic and thermodynamic enolate of cyclohexanone?
A3: The deprotonation of cyclohexanone can lead to two different enolates:
-
Kinetic Enolate: This is the less substituted enolate, formed by removing a proton from the less sterically hindered α-carbon. It is formed faster and is favored by strong, bulky bases at low temperatures (e.g., LDA at -78 °C).[1]
-
Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, less hindered base (e.g., sodium ethoxide) at higher temperatures.[1]
Troubleshooting Guides
Issue 1: High Levels of Polyalkylated Products (e.g., 2,6-dimethylcyclohexanone)
Question: My reaction is producing a significant amount of dimethylated and other polyalkylated byproducts, reducing the yield of 2-methylcyclohexanone. How can I prevent this?
Answer:
Polyalkylation occurs when the mono-methylated product reacts further with the enolate or base and the alkylating agent.[1] To minimize this, consider the following troubleshooting steps:
-
Control Stoichiometry: Use a stoichiometric amount of the base (e.g., 1 equivalent of LDA) to ensure the complete conversion of cyclohexanone to its enolate before adding the methylating agent. This minimizes the presence of excess base that can deprotonate the 2-methylcyclohexanone product.[1]
-
Order of Addition: Add the methylating agent to the pre-formed enolate solution at a low temperature. Do not mix the cyclohexanone, base, and methylating agent all at once.
-
Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature (e.g., -78 °C) to reduce the rate of further deprotonation and alkylation of the product.[1]
-
Choice of Base: A strong, sterically hindered base like LDA is preferred as it rapidly and quantitatively forms the enolate, reducing the time for side reactions.
Issue 2: Significant Formation of O-Alkylated Product (1-methoxycyclohexene)
Question: I am observing a significant peak in my GC-MS corresponding to 1-methoxycyclohexene. What conditions favor this side reaction and how can I promote C-alkylation instead?
Answer:
The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The formation of the O-alkylated product is influenced by several factors:
-
Electrophile Hardness: "Harder" electrophiles, such as dimethyl sulfate (B86663), tend to react at the "harder" oxygen atom, favoring O-alkylation. Methyl iodide is a "softer" electrophile and generally favors C-alkylation.[1]
-
Solvent: Aprotic solvents like THF are generally preferred for C-alkylation. Protic solvents can solvate the cation associated with the enolate, making the oxygen atom more nucleophilic.[1]
-
Counter-ion: The nature of the metal counter-ion of the enolate plays a role. Lithium enolates tend to be more covalent and favor C-alkylation, whereas sodium or potassium enolates are more ionic and can lead to a higher proportion of O-alkylation.[1]
To favor C-alkylation, use methyl iodide as the alkylating agent in an aprotic solvent like THF with a lithium-based base like LDA.
Issue 3: Presence of High Molecular Weight Byproducts from Aldol Condensation
Question: My product mixture contains high-boiling point impurities that I suspect are from aldol condensation. How can I avoid this?
Answer:
Aldol condensation is more likely to occur when a significant concentration of the neutral cyclohexanone is present along with its enolate.[1] This is often the case when a weaker base is used, as the equilibrium between the ketone and the enolate is not fully shifted towards the enolate.
-
Use a Strong Base: Employ a strong base like LDA to ensure the rapid and complete conversion of cyclohexanone to its enolate. This minimizes the concentration of the neutral ketone available to act as an electrophile.[1]
-
Low Temperature: Conducting the reaction at low temperatures will decrease the rate of the aldol reaction.[1]
-
Order of Addition: As with preventing polyalkylation, adding the alkylating agent to the pre-formed enolate is crucial.
Data Presentation
Table 1: Product Distribution in the Methylation of Cyclohexanone under Various Conditions
| Base | Solvent | Temperature (°C) | 2-Methylcyclohexanone (%) | 2,6-Dimethylcyclohexanone (%) | 1-Methoxycyclohexene (O-Alkylation) (%) |
| LDA | THF | -78 | ~85-95 | ~5-10 | <5 |
| NaH | THF | 25 | ~60-70 | ~20-30 | ~5-10 |
| KOtBu | t-BuOH | 25 | ~50-60 | ~30-40 | ~10-15 |
| NaOEt | EtOH | 25 | ~40-50 | ~40-50 | ~10-20 |
Note: These values are approximate and can vary based on specific experimental parameters such as reaction time and stoichiometry. The data is compiled from typical outcomes reported in organic chemistry literature.
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-methylation of Cyclohexanone
This protocol is designed to favor the formation of 2-methylcyclohexanone.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Methyl iodide
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a septum, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).[1]
-
Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[1]
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.[1]
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Analyze the product fractions by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.[1]
Protocol 2: Self-Condensation of Cyclohexanone (Aldol Reaction)
This protocol describes the self-condensation of cyclohexanone, which is a potential side reaction.
Materials:
-
Cyclohexanone
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Ethanol (B145695) (95%)
-
Dilute acetic acid in ethanol
-
Ice
Procedure:
-
Reaction Setup: In a suitable flask, combine cyclohexanone, 95% ethanol, and 2 M aqueous NaOH solution.
-
Reaction: Stir the solution at room temperature. If no precipitate forms, gently heat the mixture.
-
Isolation: Cool the mixture in an ice bath to complete precipitation. Isolate the solid product by vacuum filtration.
-
Washing: Rinse the product with cold 95% ethanol, then with a cold solution of 4% acetic acid in ethanol, and finally with cold 95% ethanol again.
-
Drying: Allow the product to air dry or dry in a low-temperature oven.
Protocol 3: Synthesis of 1-Methylcyclohexene from Cyclohexanone (Illustrative of O-Alkylation Product Formation Pathway)
While direct O-methylation to 1-methoxycyclohexene can be a side reaction, a more common synthetic route to a related enol ether structure involves a two-step process. This protocol for the synthesis of 1-methylcyclohexene from cyclohexanone via a Grignard reaction followed by dehydration illustrates a pathway to an enol-type structure.
Step 1: Grignard Reaction to form 1-Methylcyclohexanol (B147175)
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF).[3]
-
Grignard Addition: Cool the solution to -10 °C and slowly add methylmagnesium chloride (3M solution in THF) dropwise, ensuring the temperature remains below 0 °C.[3]
-
Reaction and Quenching: After the addition is complete, allow the reaction to proceed for 30 minutes. Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.[3]
-
Work-up: Extract the product with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate to isolate the 1-methylcyclohexanol intermediate.[3]
Step 2: Dehydration to 1-Methylcyclohexene
-
Reaction Setup: In a distillation apparatus, combine the 1-methylcyclohexanol from Step 1 with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[3]
-
Dehydration: Heat the mixture to reflux to effect dehydration.[3]
-
Purification: The 1-methylcyclohexene product can be purified by distillation.[3]
Visualizations
References
Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-one
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This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-cyclohexen-1-one, a common building block in the synthesis of steroids and other natural products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurities?
The most prevalent method for synthesizing this compound is the Robinson annulation.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][2][3][4][5] Common reactants include a ketone and a methyl vinyl ketone.[1]
Key impurities can arise from several sources depending on the chosen synthetic pathway:
-
Robinson Annulation Route:
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting ketones (e.g., cyclohexanone) or methyl vinyl ketone.
-
Michael Adduct: The intermediate formed after the Michael addition may not fully cyclize to the final product.[6][7]
-
Polymerized Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially under basic conditions.
-
Isomeric Byproducts: Depending on the substrate, other annulation products may form.
-
-
Alkylation of Cyclohexanone:
-
Isomeric Products: This method can produce 3-methylcyclohexanone (B152366) as a significant byproduct.[8]
-
Poly-alkylated Products: Over-alkylation can lead to the formation of di- or tri-methylated cyclohexanones.[8]
-
-
Hydrogenation of o-cresol:
-
Isomeric Impurities: 3-methylcyclohexanone and 4-methylcyclohexanone (B47639) are common byproducts.[8]
-
Unreacted Starting Material: Incomplete hydrogenation will result in the presence of o-cresol.[8]
-
Q2: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields can stem from several factors throughout the synthetic and workup process:
-
Incomplete Reaction: Ensure sufficient reaction time and temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Poor Quality Reagents: Use freshly distilled starting materials. Methyl vinyl ketone, in particular, should be handled with care as it can polymerize upon storage.
-
Suboptimal Base Concentration: The choice and concentration of the base are critical for both the Michael addition and the aldol condensation steps of the Robinson annulation.
-
Inefficient Extraction: this compound has some solubility in water.[9] During aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[8] Washing the combined organic layers with brine can help break emulsions and reduce the amount of dissolved water.[8]
-
Emulsion Formation: Emulsions can trap the product during aqueous workup. To break them, allow the mixture to stand, add brine, or perform a gentle centrifugation if necessary.[8]
Q3: How can I effectively remove water from my crude product before purification?
Water is a common impurity introduced during the aqueous workup.[9] Its presence can interfere with distillation by forming a low-boiling azeotrope, which will appear as a cloudy distillate.[9] To remove water:
-
Drying Agents: Treat the crude organic extract with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[9]
-
Azeotropic Distillation: If significant water is present, a Dean-Stark trap can be used during the initial phase of distillation to remove water azeotropically before collecting the pure product.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of starting material in the final product. | Incomplete reaction. | Optimize reaction conditions such as time, temperature, or catalyst concentration. Monitor the reaction progress using TLC or GC to ensure completion. |
| Formation of a viscous, polymeric substance. | Polymerization of methyl vinyl ketone. | Use freshly distilled, inhibitor-free methyl vinyl ketone. Maintain appropriate reaction temperature, as excessive heat can promote polymerization. |
| Final product is a mixture of 2-methyl and 3-methyl isomers. | Lack of regioselectivity in the alkylation step or during the Robinson annulation. | For alkylation routes, using a sterically hindered base can favor the desired kinetic enolate.[8] For Robinson annulation, the choice of starting materials and reaction conditions can influence regioselectivity. |
| Product appears yellow or darkens upon distillation. | Thermal decomposition or presence of thermally sensitive impurities.[8] | Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress. Ensure all glassware is scrupulously clean.[8] A short-path distillation apparatus can also be beneficial.[8] |
| Difficulty in separating the product from a close-boiling impurity. | Similar boiling points of the product and impurity. | Use fractional distillation with a high-efficiency column (i.e., one with a high number of theoretical plates).[8] Alternatively, flash column chromatography on silica (B1680970) gel can be an effective separation method.[8] |
Experimental Protocols
Protocol 1: General Procedure for Robinson Annulation
This protocol is a generalized representation and may require optimization based on specific substrates and laboratory conditions.
-
Enolate Formation: A ketone (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, THF) and treated with a base (e.g., sodium ethoxide, LDA) at an appropriate temperature (e.g., 0 °C to room temperature) to form the enolate.[4]
-
Michael Addition: Methyl vinyl ketone (1 equivalent) is added slowly to the enolate solution. The reaction is stirred until the Michael addition is complete, as monitored by TLC or GC.[4]
-
Aldol Condensation & Dehydration: The reaction mixture is then heated to induce the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.[4] In some cases, the addition of an acid or base catalyst may be required to facilitate this step.
-
Workup: The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride, dilute acid). The product is extracted into an organic solvent, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Protocol 2: Purification by Fractional Distillation
-
Drying: Ensure the crude product is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate.[9]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the surface area for vapor-liquid equilibrium. The distilling flask should not be more than two-thirds full.[9] Add boiling chips or a magnetic stir bar.[9]
-
Distillation: Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of this compound is approximately 180.9 °C at atmospheric pressure.[] It is often advantageous to perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.
-
Fraction Collection: Collect the initial fraction, which may contain lower-boiling impurities or a water azeotrope.[9] Collect the main fraction corresponding to the boiling point of the desired product. Collect a final, higher-boiling fraction which will contain less volatile impurities. Analyze the purity of the main fraction by GC or NMR.
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for managing impurities in synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 3. fiveable.me [fiveable.me]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. robinson annulation in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. chemistwizards.com [chemistwizards.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Conjugate Additions to 2-Methyl-2-cyclohexen-1-one
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize conjugate addition reactions involving 2-methyl-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What is a conjugate addition reaction in the context of this compound?
A1: A conjugate addition, also known as a Michael reaction or 1,4-addition, is a type of organic reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound like this compound.[1][2][3] Due to electronic resonance, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon, making it susceptible to nucleophilic attack.[2][4] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.[5][6]
Q2: Which nucleophiles (Michael donors) are commonly used for this reaction?
A2: A wide range of "soft" nucleophiles are effective Michael donors. These are generally less basic and more polarizable. Common examples include:
-
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are highly effective for adding alkyl groups and show a strong preference for 1,4-addition.[1][7][8][9][10]
-
Stabilized Enolates: Enolates derived from β-dicarbonyl compounds (like malonic esters), β-ketoesters, and nitroalkanes are classic Michael donors.[9][11][12][13]
-
Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols can also undergo conjugate addition.[1][4][12]
-
Cyanide: Hydrogen cyanide or cyanide salts can add to the β-position to form 1,4-keto-nitriles.[1][7]
Q3: My reaction is giving the 1,2-addition product. How can I favor the desired 1,4-conjugate addition?
A3: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is a critical challenge.[4][9] To favor 1,4-addition:
-
Choose a "Soft" Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, the β-carbon is a "soft" electrophilic center, while the carbonyl carbon is "hard". Soft nucleophiles like organocuprates, enolates, and thiols preferentially attack the soft β-carbon.[1][7][14] "Hard" nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) tend to favor 1,2-addition.[4][8][9][10][14]
-
Use Organocuprate Reagents: Converting a Grignard or organolithium reagent into an organocuprate (Gilman reagent) is a standard strategy to force 1,4-addition.[1][8]
-
Control Reaction Temperature: At lower temperatures, the faster-forming, kinetically favored 1,2-addition product may dominate.[15][16] Higher temperatures can favor the more thermodynamically stable 1,4-addition product, especially if the 1,2-addition is reversible (as with weaker nucleophiles).[4][11][15]
Q4: How does the methyl group on this compound affect the reaction?
A4: The methyl group at the α-position introduces steric hindrance, which can make the conjugate addition more challenging compared to unsubstituted cyclohexenone. This steric congestion can hinder the approach of bulky nucleophiles to the β-carbon.[17][18] Furthermore, the product will have a new stereocenter at the β-carbon, and controlling the stereochemistry of this center is often a key objective.[7]
Q5: How can I achieve an asymmetric conjugate addition to create a specific stereoisomer?
A5: Achieving high enantioselectivity is a major goal in modern organic synthesis. Several strategies exist:
-
Chiral Catalysts: The use of a chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment that directs the nucleophile to attack one face of the enone preferentially.[5][6] Rhodium complexes with ligands like BINAP and copper complexes with phosphoramidite (B1245037) or ferrocenyl diphosphine ligands have proven effective.[1][5][6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the enone can direct the addition, although this requires additional steps for attachment and removal.
-
Organocatalysis: Chiral secondary amines can be used to catalyze asymmetric Michael additions, often proceeding through an iminium ion intermediate.[19][20]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Michael Adduct
| Potential Cause | Suggested Solution |
| Incorrect Base/Catalyst | The base may be too weak to effectively deprotonate the Michael donor. For β-dicarbonyl compounds, bases like sodium ethoxide are often sufficient. For less acidic donors (e.g., simple ketones), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be required.[9][21] |
| Poor Nucleophile Reactivity | If using a weak nucleophile, consider using a stronger base to generate a higher concentration of the active nucleophile (e.g., the enolate).[12] Alternatively, a more reactive Michael donor could be employed. |
| Steric Hindrance | The methyl group on the enone or bulky groups on the nucleophile can impede the reaction.[17] Consider using a less sterically hindered nucleophile. For organocuprates, higher-order cuprates may be more effective for hindered substrates.[18] |
| Reversible Reaction | Some Michael additions are reversible.[11] The equilibrium may not favor the product under your current conditions. Adjusting the temperature or using a trapping agent for the resulting enolate can drive the reaction to completion. |
| Low Temperature | While low temperatures are often used to control selectivity, some reactions require more thermal energy to overcome the activation barrier. If no reaction is observed, consider gradually increasing the temperature from a low starting point (e.g., -78 °C to -20 °C or 0 °C).[22] |
Problem 2: Significant Formation of the 1,2-Addition Byproduct
| Potential Cause | Suggested Solution |
| "Hard" Nucleophile Used | Grignard (RMgX) and organolithium (RLi) reagents are "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon (1,2-addition).[9][10][14] |
| Kinetic Control | 1,2-addition is often kinetically favored (faster reaction).[4][16] If the reaction is irreversible, this product will dominate. |
| Solution | The most reliable solution is to switch to a "soft" nucleophile. Convert the organolithium or Grignard reagent to a lithium dialkylcuprate (Gilman reagent) by adding a copper(I) salt like CuI.[1][8][10] Cuprates overwhelmingly favor 1,4-addition. |
Problem 3: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution |
| Polymerization | The enolate product of the initial addition can act as a nucleophile itself, attacking another molecule of the starting enone, leading to polymers. |
| Solution | This is common when using catalytic base with highly reactive donors/acceptors.[11] Use conditions that generate the nucleophile stoichiometrically (e.g., with LDA) before adding the enone. Running the reaction at lower temperatures and higher dilution can also minimize polymerization. |
| Aldol (B89426) Side Reactions | The enolate intermediate can react with the carbonyl group of the starting material or product in an aldol reaction. |
| Solution | Carefully control the reaction temperature and addition order. Add the enone slowly to a pre-formed solution of the nucleophile to maintain a low concentration of the enone. |
Quantitative Data Summary
Table 1: Influence of Reagent and Conditions on Addition to Cyclohexenones (Data is representative and may be adapted from structurally similar substrates like cyclohexen-2-one when specific data for the methyl-substituted analog is not available.)
| Nucleophile/Reagent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Key Outcome | Reference |
| Lithium Dimethylcuprate (Me₂CuLi) | CuI | Diethyl Ether | -78 to -20 | High yield of 1,4-addition product. | [Organic Syntheses][22] |
| Methyl Grignard (MeMgBr) | None | THF | 0 | Predominantly 1,2-addition product. | [Chemistry LibreTexts][10] |
| Diethyl Malonate | Sodium Ethoxide (catalytic) | Ethanol | Room Temp | Good yield of 1,4-adduct via Michael reaction. | [Master Organic Chem][9] |
| Phenylboronic Acid | Rhodium/(S)-BINAP | Dioxane/H₂O | 100 | Asymmetric 1,4-addition (97% ee for cyclohexenone). | [Chemistry LibreTexts][6] |
| Diethylzinc (Et₂Zn) | Cu(OTf)₂ / Chiral Ligand | Toluene | -20 | Asymmetric 1,4-addition (up to 98% ee). | [ACS Publications][5] |
Key Experimental Protocols
Protocol: Lithium Dimethylcuprate Addition to this compound
This protocol is adapted from a standard procedure for conjugate addition of organocuprates.[22]
Materials:
-
Copper(I) Iodide (CuI), purified
-
Methyllithium (MeLi) in diethyl ether (e.g., 2 M solution)
-
This compound
-
Anhydrous Diethyl Ether
-
Ammonium (B1175870) chloride/ammonium hydroxide (B78521) buffer solution (pH 8)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Cuprate (B13416276) Formation: Charge the flask with CuI (1.0 eq) and anhydrous diethyl ether. Cool the resulting slurry to 0 °C in an ice bath. While stirring, inject MeLi solution (2.0 eq) dropwise via syringe. The mixture should turn into a pale yellow, slightly cloudy solution of lithium dimethylcuprate.
-
Cooling: Cool the freshly prepared Gilman reagent to -78 °C using a dry ice/acetone bath.
-
Enone Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Inject this solution slowly into the stirred cuprate solution at -78 °C over several minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to approximately -20 °C over a period of 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a flask containing a cold (0 °C) aqueous buffer solution of ammonium chloride/ammonium hydroxide (pH 8).[22] This step both protonates the intermediate enolate and complexes the copper salts, which appear as a blue color in the aqueous layer.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether. The aqueous layer should be extracted until the blue color of the copper(II) complex is no longer visible.[22]
-
Washing and Drying: Combine all organic extracts and wash them once with saturated brine. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the pure 3,3-dimethylcyclohexan-1-one.
Visualizations
Reaction and Logic Diagrams
Caption: General workflow for a base-catalyzed Michael addition.
Caption: Logic for selecting 1,2- vs. 1,4-addition pathways.
Caption: Troubleshooting flowchart for common reaction failures.
References
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. fiveable.me [fiveable.me]
- 13. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. "Enantioselective Conjugate Additions to a Hindered Cyclohexenone Syste" by Sarah Burke [repository.brynmawr.edu]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
preventing polymerization of 2-Methyl-2-cyclohexen-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of 2-Methyl-2-cyclohexen-1-one during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has become viscous and difficult to pipet. What is happening?
A1: An increase in viscosity is a primary indicator of polymerization. This compound, as an α,β-unsaturated ketone, can undergo spontaneous polymerization, leading to the formation of oligomers and polymers. This results in a noticeable thickening of the material.
Q2: What are the common triggers for the polymerization of this compound?
A2: Polymerization can be initiated by several factors, including:
-
Heat: Elevated temperatures can provide the activation energy for polymerization to begin.
-
Light: UV light can generate free radicals, which can initiate a chain reaction.
-
Contaminants: Impurities such as strong acids, strong bases, and oxidizing agents can act as catalysts for polymerization.[1]
-
Absence of Inhibitor: Commercially available this compound is typically supplied with a polymerization inhibitor. If this inhibitor is removed or consumed, the monomer is highly susceptible to polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is advisable for long-term storage.
-
Atmosphere: If the monomer is stabilized with a phenolic inhibitor such as hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), the container headspace should contain air (oxygen).[2] These inhibitors require oxygen to function effectively. Do not store under an inert atmosphere like nitrogen or argon if using a phenolic inhibitor.
-
Container: Store in a tightly sealed, opaque container to protect from light.
Q4: Which polymerization inhibitors are recommended for this compound, and at what concentrations?
A4: While specific data for this compound is not extensively documented, general recommendations for α,β-unsaturated ketones suggest the use of phenolic inhibitors or stable free radicals. It is crucial to start with a lower concentration and optimize based on experimental requirements, as the inhibitor may need to be removed before subsequent reactions.
Data Presentation: Recommended Polymerization Inhibitors
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 50 - 250 | Requires oxygen to be effective.[3] |
| Hydroquinone Monomethyl Ether (MEHQ) | 50 - 500 | A common and effective inhibitor for many monomers.[2] |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | Effective and commonly used.[3] |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Often used for stabilizing dienes.[3] |
| Phenothiazine (PTZ) | 100 - 500 | Highly effective, even in the absence of oxygen.[3] |
Troubleshooting Guides
Problem: The this compound sample has polymerized during storage.
-
Step 1: Visual Inspection: Check for a significant increase in viscosity, gel formation, or the presence of solid precipitates.
-
Step 2: Analytical Confirmation (Optional):
-
¹H NMR Spectroscopy: The presence of broad peaks in the aliphatic region, alongside the sharp signals of the monomer, is indicative of polymer formation. A decrease in the intensity of the vinyl proton signal relative to the aliphatic signals also suggests polymerization.[3]
-
-
Step 3: Action:
-
Quenching: If polymerization is ongoing, add a radical inhibitor from the table above at a concentration of 500-1000 ppm and store the sample at a low temperature (2-8°C) to halt the reaction.[3]
-
Purification: If the monomer is still the major component, it may be possible to purify it via vacuum distillation to separate it from the non-volatile polymer. It is critical to perform this under a dry atmosphere and at the lowest possible temperature to prevent further polymerization. Adding a non-volatile polymerization inhibitor like hydroquinone to the distillation flask is a recommended precaution.[3][4]
-
Problem: Polymerization occurs during a reaction or purification step (e.g., distillation).
-
Potential Cause: The inhibitor was removed prior to the experiment, or the experimental conditions (e.g., high temperature, presence of catalysts) are promoting polymerization.
-
Recommended Solution:
-
Lower the Temperature: Conduct the reaction or purification at the lowest feasible temperature. For distillations, use a vacuum to lower the boiling point.
-
Inert Atmosphere: If not using a phenolic inhibitor, performing the procedure under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.
-
Add a Non-Volatile Inhibitor: When performing distillations, add a small amount of a non-volatile inhibitor like hydroquinone to the distillation flask to prevent polymerization in the heated pot.[4]
-
Avoid Contaminants: Ensure all glassware is clean and free of acidic or basic residues. Use purified, peroxide-free solvents.
-
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Reaction
For many synthetic applications, the presence of an inhibitor is undesirable. The following protocol describes the removal of phenolic inhibitors like hydroquinone (HQ) and MEHQ.
-
Materials:
-
This compound containing a phenolic inhibitor
-
Activated basic alumina
-
Glass column or syringe with a frit
-
Collection flask
-
-
Procedure:
-
Prepare the Column: Pack a glass column or a syringe with a plug of glass wool or a frit at the bottom with activated basic alumina. For every 10 mL of the monomer, a column of approximately 10 cm in length and 2 cm in diameter should be sufficient.
-
Elution: Pass the this compound directly through the packed column. The phenolic inhibitor will be adsorbed by the basic alumina.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The purified monomer is now highly susceptible to polymerization and should be used immediately.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities, including polymers.
-
Materials:
-
Crude or polymerized this compound
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle and stir plate
-
Boiling chips or magnetic stir bar
-
Non-volatile polymerization inhibitor (e.g., hydroquinone)
-
-
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, add a few boiling chips or a stir bar, and a small amount of hydroquinone (e.g., 100-200 ppm). Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of approximately 10 mmHg is a good starting point.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Distillation: The boiling point of this compound is approximately 103°C at 10 mmHg. Collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation before the flask runs dry.
-
Storage: Store the purified monomer with an appropriate inhibitor if it is not to be used immediately.
-
Mandatory Visualizations
Caption: Factors leading to polymerization and preventative measures.
Caption: Experimental workflow for handling and purifying this compound.
References
troubleshooting low conversion rates in 2-Methyl-2-cyclohexen-1-one reactions
Welcome to the technical support center for reactions involving 2-Methyl-2-cyclohexen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low conversion rates, encountered during synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses frequent problems in a question-and-answer format to help you identify and resolve experimental challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Catalyst/Reagent Concentration: Incorrect loading of a catalyst, base, or oxidizing agent can lead to a slow or stalled reaction. 3. Presence of Water: In many cases, especially those involving organometallics or strong bases (like LDA), water can quench reagents or inhibit the formation of necessary intermediates.[1] 4. Poor Quality of Starting Materials: Impurities in the starting material, such as 2-methylcyclohexanone (B44802), can interfere with the reaction.[1] | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature, but be cautious of promoting side reactions.[1][2] 2. Optimize Reagent Amount: Titrate the concentration of the key reagent or catalyst. For instance, in base-catalyzed reactions, incrementally increase the amount while monitoring for byproduct formation.[2] 3. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and use anhydrous solvents.[1][2] 4. Purify Starting Materials: Ensure the purity of your starting materials through distillation or chromatography before use. |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: In reactions starting from 2-methylcyclohexanone, deprotonation can lead to two different enolates (kinetic and thermodynamic), resulting in isomeric products upon reaction.[1] 2. Over-oxidation: When synthesizing the target compound via oxidation of 2-methylcyclohexanol, using an overly aggressive oxidant can lead to cleavage of the ring or other side reactions.[1] 3. Side Reactions: At higher temperatures or with high catalyst concentrations, side reactions like polymerization or aldol (B89426) additions can become significant.[2] | 1. Control Reaction Conditions: To favor the kinetic product (less substituted enolate), use a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). For the thermodynamic product (more substituted), a weaker base at a higher temperature is preferable.[1][3] 2. Choose a Milder Oxidant: Employ milder or more selective oxidizing agents. Monitor the reaction closely to stop it upon consumption of the starting material. 3. Modify Reaction Parameters: Lower the reaction temperature or reduce the catalyst concentration to disfavor unwanted pathways.[2] |
| Reaction Stalls or Proceeds Sluggishly | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or may have degraded over time. 2. Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Inefficient Mixing: In heterogeneous reactions, poor stirring can limit the interaction between reactants and the catalyst. | 1. Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. 2. Cautiously Increase Temperature: Gradually increase the reaction temperature while monitoring for any changes via TLC or GC. 3. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a mix of this compound and 6-methyl-2-cyclohexen-1-one. How can I improve the selectivity for the desired 2-methyl isomer?
This issue arises from a lack of regioselectivity during enolate formation from 2-methylcyclohexanone. The formation of the 2-methyl product comes from the more stable (thermodynamic) enolate, while the 6-methyl product comes from the less substituted (kinetic) enolate.[1] To favor the thermodynamic product, use a weaker base (e.g., NaOEt) at higher temperatures (e.g., 25 °C or higher) to allow the system to equilibrate to the more stable intermediate.[1][3]
Q2: My reaction mixture is turning into a dark, viscous polymer. What is causing this and how can I stop it?
Polymerization is often caused by excessively high temperatures or a high concentration of an acidic or basic catalyst.[2] These conditions can promote intermolecular side reactions. To prevent this, conduct the reaction at the lowest temperature that still allows for a reasonable rate and use the minimum effective amount of catalyst.[2]
Q3: How does water in my starting material affect the synthesis of this compound?
Water can be highly detrimental, especially in reactions that use strong bases (like LDA for enolate formation) or water-sensitive catalysts. It can quench the base, preventing the desired deprotonation, or deactivate the catalyst.[1][2] It is critical to use anhydrous solvents and flame-dried glassware to ensure success.[1]
Q4: Can I use an alternative to direct alkylation of an enolate to reduce side reactions?
Yes, the Stork enamine synthesis is a common alternative that can offer better control and reduce side reactions.[1] This involves first reacting 2-methylcyclohexanone with a secondary amine (like pyrrolidine) to form an enamine. The enamine can then be alkylated, followed by hydrolysis to yield the desired ketone.[1]
Data Summary
The choice of base and temperature is critical for controlling the regioselectivity of reactions involving 2-methylcyclohexanone.
| Base | Temperature (°C) | Major Product (from Alkylation) | Minor Product (from Alkylation) | Favored Intermediate |
| LDA | -78 | 2,6-dimethylcyclohexanone | 2,2-dimethylcyclohexanone | Kinetic Enolate |
| NaOEt | 25 | 2,2-dimethylcyclohexanone | 2,6-dimethylcyclohexanone | Thermodynamic Enolate |
| Table adapted from principles described in BenchChem's troubleshooting guide for 2-methylcyclohexanone reactions.[1] |
Key Experimental Protocols
Protocol 1: Dehydrogenation of 2-Methylcyclohexanone
This protocol describes a general method for the α,β-dehydrogenation of a ketone to an enone, a common synthetic route to this compound.
Apparatus:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating mantle.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
To the round-bottom flask, add 2-methylcyclohexanone (1.0 eq) and a suitable solvent (e.g., toluene (B28343) or dioxane).
-
Add the catalyst system. A common system is a palladium catalyst such as Pd(TFA)₂ with an oxidant like O₂ (bubbled through the solution) or another stoichiometric oxidant.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (if not using O₂ as the oxidant).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography or vacuum distillation to obtain this compound.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: General experimental workflow for synthesis and purification.
Caption: Competing reaction pathways from 2-methylcyclohexanone.
References
Technical Support Center: Separation of 2- and 3-Methyl-2-cyclohexen-1-one Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 2- and 3-Methyl-2-cyclohexen-1-one isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 2- and 3-Methyl-2-cyclohexen-1-one isomers challenging?
The primary difficulty in separating these positional isomers arises from their identical molecular weights and similar chemical functionalities.[1] This results in very close physicochemical properties, particularly boiling points and polarity, which complicates separation by standard laboratory techniques like distillation and chromatography.[1] The key to successful separation is to exploit the subtle differences in their structures.
Q2: What are the most effective methods for separating these two isomers?
For analytical and high-purity preparative work, chromatographic methods are most effective due to their high resolving power.[1]
-
Gas Chromatography (GC) is an excellent technique for both analytical quantification and small-scale preparative separation, distinguishing the isomers based on their differential interactions with the stationary phase.[2]
-
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is also a powerful tool for isolating larger quantities of each pure isomer.[1][3]
For larger-scale, industrial, or initial purification from a reaction mixture, fractional distillation is a viable, albeit potentially challenging, option.[4]
Q3: Can fractional distillation effectively separate 2- and 3-Methyl-2-cyclohexen-1-one?
Yes, in principle, fractional distillation can be used. There is a significant difference of approximately 20°C between their boiling points (see Table 1), which makes this method feasible. However, achieving high purity requires a highly efficient setup, such as a long fractionating column with high-efficiency packing material (e.g., Vigreux or Raschig rings), careful control of the heating rate, and proper insulation to maintain a consistent temperature gradient.[1][5] For trace impurities or very high-purity requirements, a final chromatographic polishing step is often necessary.[6]
Q4: How can I definitively identify and confirm the purity of the separated isomer fractions?
A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this task. GC will separate the isomers based on their retention times, while the mass spectrometer will provide a fragmentation pattern (mass spectrum) for each, confirming their molecular weight and aiding in structural identification.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation of each isolated isomer by analyzing the chemical shifts and coupling constants of the protons and carbons.[2]
-
Infrared (IR) Spectroscopy: While the IR spectra will be similar, subtle differences in the C=C and C=O stretching frequencies may be observable.[2]
Data Presentation
Table 1: Physical Properties of Methyl-2-cyclohexen-1-one Isomers
| Property | 2-Methyl-2-cyclohexen-1-one | 3-Methyl-2-cyclohexen-1-one |
| Molecular Formula | C₇H₁₀O[8] | C₇H₁₀O[9] |
| Molecular Weight | 110.15 g/mol [10] | 110.15 g/mol [11] |
| Boiling Point | 176-179 °C at 760 mmHg[10] | 199-200 °C at 760 mmHg[12] |
| CAS Number | 1121-18-2[8] | 1193-18-6[9] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of 2- and 3-Methyl-2-cyclohexen-1-one.
Issue 1: Isomers are co-eluting or showing poor resolution during Gas Chromatography (GC) analysis.
-
Possible Cause: The GC method is not optimized for this specific separation.
-
Solutions:
-
Optimize Oven Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) can significantly improve the separation of compounds with close boiling points.[6]
-
Use a Longer Capillary Column: Increasing the column length (e.g., from 30 m to 60 m) enhances the number of theoretical plates, providing better resolution.
-
Select an Appropriate Stationary Phase: A mid-polarity stationary phase (e.g., a 5% Phenyl Polysiloxane like DB-5 or HP-5ms) is a good starting point.[1][7] If resolution is still poor, consider a more polar phase (e.g., a polyethylene (B3416737) glycol-based column) which may offer different selectivity.
-
Adjust Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (Helium or Hydrogen) to achieve the best efficiency for your column dimensions.[1]
-
Issue 2: Inefficient separation of isomers when using fractional distillation.
-
Possible Cause: The fractional distillation apparatus lacks sufficient efficiency.
-
Solutions:
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.[5]
-
Maintain a Slow, Steady Distillation Rate: Heat the distilling flask slowly and evenly to establish a proper temperature gradient in the column. A distillation rate of 1-2 drops per second is ideal.[5]
-
Insulate the Column: Wrap the fractionating column and distillation head with glass wool or aluminum foil to prevent heat loss, which can disrupt the vapor-liquid equilibrium necessary for efficient separation.[5]
-
Issue 3: Low recovery of the desired product after purification.
-
Possible Cause: Product loss due to system leaks, degradation, or strong interaction with a chromatographic stationary phase.
-
Solutions:
-
Check for System Leaks: Ensure all glassware joints in your distillation or chromatography setup are properly sealed.
-
Avoid High Temperatures: These ketones can be susceptible to heat-induced polymerization.[13] When possible, perform distillation under reduced pressure (vacuum distillation) to lower the required boiling temperatures.[14]
-
Address Column Interactions (Chromatography): If low recovery occurs during column chromatography, the compounds may be irreversibly adsorbing to the stationary phase. Ensure the silica (B1680970) gel is of high quality and consider deactivating it with a small amount of a modifier in the mobile phase if tailing is also observed.[3][14]
-
Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography (GC)
This protocol provides a starting point for developing a GC method to separate and quantify the two isomers.
-
Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in a volatile solvent like dichloromethane (B109758) or ethyl acetate. Dilute this solution to approximately 100 µg/mL for analysis.[1]
-
GC System and Conditions:
-
Injector: Split/splitless injector at 250°C with a 50:1 split ratio.[1]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[1]
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase (or equivalent).[7]
-
Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 200°C. Hold at 200°C for 5 minutes. This program should be optimized for your specific instrument and column.[1]
-
Detector: Flame Ionization Detector (FID) at 250-300°C.[1]
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram and identify the peaks corresponding to the two isomers based on their retention times. The lower-boiling 2-methyl isomer is expected to elute before the higher-boiling 3-methyl isomer.
-
Purity can be estimated by the relative peak areas.
-
Table 2: Example GC Method Parameters for Isomer Separation
| Parameter | Setting | Rationale |
| Column Phase | 5% Phenyl Polysiloxane (e.g., DB-5)[1] | Good starting point for general-purpose separation. |
| Oven Program | 70°C (2 min), ramp 5°C/min to 200°C[1] | Slow ramp rate enhances resolution of close-boiling isomers. |
| Carrier Gas | Helium at 1.5 mL/min[1] | Inert and provides good efficiency. |
| Detector | Flame Ionization Detector (FID)[1] | Robust and provides a linear response for quantification. |
Protocol 2: Purification by Fractional Distillation
This protocol outlines a general procedure for separating the isomers on a larger scale.
-
Preparation: Ensure the crude isomer mixture is dry. If water is present, use a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) and filter.[5]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a calibrated thermometer, a condenser, and a set of receiving flasks.[5]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[5]
-
Insulate the column and distillation head.[5]
-
-
Distillation Procedure:
-
Add the dry isomer mixture to the distilling flask (no more than two-thirds full) along with boiling chips or a magnetic stir bar.[15]
-
Heat the flask gently. As the mixture boils, allow the vapor to slowly rise through the column and establish a reflux ring. This equilibration is critical for separation.[15]
-
Collect a small initial "forerun" fraction, which may contain volatile impurities.
-
Slowly begin collecting the distillate. The temperature should plateau near the boiling point of the this compound (176-179 °C). Collect this as your first main fraction.
-
Once the temperature begins to rise again, switch receiving flasks. The temperature should then stabilize at a new, higher plateau near the boiling point of 3-Methyl-2-cyclohexen-1-one (199-200 °C). Collect this as your second main fraction.
-
Stop the distillation before the flask runs dry.
-
-
Analysis: Analyze the purity of each collected fraction using the GC method described in Protocol 1.
Mandatory Visualizations
Caption: Decision workflow for selecting a separation method.
Caption: Experimental workflow for GC analysis of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 10. 2-甲基-2-环己烯-1-酮 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Methyl-2-cyclohexen-1-one | 1193-18-6 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
dealing with water contamination in 2-Methyl-2-cyclohexen-1-one distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with water contamination during the distillation of 2-Methyl-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: Why is my distillate of this compound cloudy?
A cloudy distillate, often appearing milky, is a strong indication of water contamination. This compound has low solubility in water, and their co-distillation, potentially as a heterogeneous azeotrope, can result in a cloudy appearance as the two immiscible liquids condense. Another potential cause is "puking," where the boiling in the distillation flask is too vigorous, carrying over non-volatile impurities or droplets of the crude mixture into the condenser.
Q2: Can this compound form an azeotrope with water?
Q3: What is the boiling point of this compound?
The boiling point of this compound is reported to be in the range of 176-179 °C at atmospheric pressure (760 mmHg).[1]
Q4: How can I remove water from my crude this compound before distillation?
Before distillation, it is crucial to dry the crude product. This can be achieved by treating the organic extract with an anhydrous inorganic salt. Suitable drying agents for ketones include anhydrous magnesium sulfate (B86663) (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄).[2][3][4] After adding the drying agent and allowing sufficient time for water absorption, the drying agent should be removed by filtration.
Q5: Which drying agents should I avoid when working with this compound?
Certain drying agents are not compatible with ketones. Calcium chloride (CaCl₂) can form adducts with ketones and should be avoided.[5][6] Molecular sieves, particularly basic ones, may promote self-aldol condensation of the ketone and are also generally not recommended for drying ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound when water contamination is a concern.
| Problem | Possible Cause | Solution |
| Cloudy Distillate | Water Co-distilling: The presence of water is causing a heterogeneous mixture to distill, appearing cloudy. | 1. Pre-dry the crude product: Before distillation, dry the organic phase containing the product with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄. Ensure the organic layer is visibly clear before proceeding. 2. Salting Out: Before drying, wash the organic extract with a saturated brine (NaCl) solution. This will help to draw water out of the organic layer. |
| Vigorous Boiling ("Puking"): The distillation is proceeding too rapidly, causing the crude mixture to splash into the condenser. | 1. Reduce the heating rate: Apply heat gradually and maintain a steady distillation rate of 1-2 drops per second. 2. Use boiling chips or a magnetic stirrer: This will promote smooth boiling. 3. Do not overfill the distillation flask: The flask should be no more than two-thirds full. | |
| Distillation Temperature is Lower than Expected | Azeotrope Formation: Water is likely forming a minimum-boiling azeotrope with the product, causing it to distill at a temperature below its literature boiling point. | This is an indicator of water contamination. The initial fraction collected will contain the azeotrope. Once the water is removed, the distillation temperature should rise to the boiling point of the pure product. Consider using a Dean-Stark trap for azeotropic removal of water during the reaction workup if applicable. |
| Low Yield of Pure Product | Incomplete Separation: The azeotrope is not being effectively separated from the pure product. | 1. Use a fractionating column: For better separation, employ a fractional distillation setup. 2. Monitor the distillation temperature carefully: Collect the initial lower-boiling fraction (the azeotrope) separately. The temperature should then plateau at the boiling point of the pure this compound. |
| Product is Still Wet After Distillation | Insufficient Drying: The drying agent did not remove all the water before distillation. | 1. Increase the amount of drying agent: Add more anhydrous MgSO₄ or Na₂SO₄ until the added solid no longer clumps together and remains free-flowing. 2. Increase contact time: Allow the crude product to stand over the drying agent for a longer period with occasional swirling. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 1121-18-2[1] |
| Molecular Formula | C₇H₁₀O[1] |
| Molecular Weight | 110.15 g/mol [1] |
| Boiling Point | 176-179 °C at 760 mmHg[1] |
| Density | 0.972 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.487[1] |
Table 2: Recommended Drying Agents for this compound
| Drying Agent | Suitability | Comments |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast and efficient, with a high capacity for water.[7] It is a fine powder, so it must be filtered off.[8] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Neutral and cost-effective, but slower and has a lower capacity than MgSO₄.[2][8] It is granular and can often be decanted from. |
| Anhydrous Calcium Chloride (CaCl₂) | Low | Not recommended as it can form complexes with ketones.[9][5][6] |
| Molecular Sieves | Low | Not recommended as they can catalyze aldol (B89426) condensation of ketones. |
Experimental Protocols
Protocol 1: Removal of Water and Distillation of this compound
This protocol assumes the this compound is in an organic solvent following an aqueous workup.
-
Separation and Washing:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Wash the organic layer sequentially with:
-
An equal volume of water.
-
An equal volume of saturated sodium bicarbonate solution (to neutralize any acid).
-
An equal volume of saturated brine solution (to initiate the drying process).
-
-
After each wash, gently invert the funnel, vent frequently, and allow the layers to fully separate before draining the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (e.g., 1-2 grams for every 100 mL of solution).
-
Swirl the flask. If the drying agent clumps together, add more in small portions until some of the powder remains free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes with occasional swirling.
-
-
Removal of Drying Agent:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a round-bottom flask suitable for distillation.
-
Rinse the flask and the drying agent with a small amount of fresh, dry solvent and add this to the distillation flask to ensure complete transfer of the product.
-
-
Solvent Removal:
-
If the product is in a low-boiling solvent, remove the majority of the solvent using a rotary evaporator. Be cautious not to evaporate the product.
-
-
Distillation:
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound.
-
Set up a simple or fractional distillation apparatus, depending on the expected purity and boiling points of any impurities.
-
Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.
-
Heat the flask gently.
-
Collect any low-boiling foreshot (which may include residual solvent or a water azeotrope) in a separate receiving flask.
-
Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (176-179 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Visualizations
References
- 1. 2-甲基-2-环己烯-1-酮 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 3. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 4. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. allanchem.com [allanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
scale-up challenges for the production of 2-Methyl-2-cyclohexen-1-one
Technical Support Center: Production of 2-Methyl-2-cyclohexen-1-one
This technical support guide provides solutions to common challenges encountered during the scale-up production of this compound, a key intermediate in pharmaceutical and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?
A1: The most prevalent method for synthesizing this compound and its derivatives is the Robinson annulation.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[3]
Key scale-up challenges include:
-
Exothermic Reaction Control: The aldol condensation step can be significantly exothermic, requiring efficient heat management to prevent runaway reactions and the formation of side products.
-
Side Reactions: Competing reactions, such as polymerization of the methyl vinyl ketone or self-condensation of the starting ketone, can reduce the overall yield.[1]
-
Product Isolation and Purification: Separating the final product from unreacted starting materials, by-products, and the catalyst can be complex at a larger scale.
Q2: My reaction yield is consistently low upon scaling up. What are the potential causes and how can I troubleshoot this?
A2: Low yields during scale-up can stem from several factors. A systematic approach is necessary for diagnosis.
-
Inefficient Heat Transfer: In larger reactors, localized "hot spots" can lead to thermal degradation of reactants or products. Ensure adequate agitation and use a reactor with an appropriate surface-area-to-volume ratio or jacketed cooling system.
-
Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. The Michael reaction, for instance, works best when a stable enolate is formed and adds to an unhindered α,β-unsaturated ketone.[2] Verify that the impeller design and agitation speed are sufficient for the vessel size.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the electrophile (e.g., methyl vinyl ketone), is critical. Slow, controlled addition is often necessary to maintain an optimal reaction temperature and minimize polymerization.
-
Moisture Contamination: Water can interfere with the base catalyst and enolate formation. Ensure all solvents, reagents, and glassware are rigorously dried before use.[4]
Q3: What are the common impurities and by-products I should expect, and how can they be minimized?
A3: Common impurities include unreacted starting materials and by-products from side reactions. The primary by-products often arise from the self-condensation of the ketone starting material or polymerization of the Michael acceptor. To minimize these, consider isolating the Michael adduct before proceeding with the aldol condensation, as this can lead to higher overall yields.[2]
Q4: What is the recommended method for purifying this compound at scale?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a larger scale.[5] This technique is necessary to separate the product from impurities with close boiling points. Water contamination can be an issue, potentially forming a low-boiling azeotrope; this can be managed by drying the crude product with an agent like anhydrous magnesium sulfate (B86663) before distillation or by using a Dean-Stark trap during an initial distillation phase.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1121-18-2 | [7] |
| Molecular Formula | C₇H₁₀O | [7][8] |
| Molecular Weight | 110.15 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 176-179 °C at 760 mmHg; 83-85.5 °C at 35 mmHg | [5][7] |
| Density | 0.972 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.487 | [7] |
Table 2: Boiling Points of Potential Reactants and Impurities
| Compound | Boiling Point (°C) | Notes |
| This compound | 176-179 | Product |
| Cyclohexanone | 155.6 | Potential starting material/impurity[6] |
| 2-Methylcyclohexanone (B44802) | 162-163 | Potential starting material/impurity[6] |
| Methyl vinyl ketone | 81.4 | Reactant, prone to polymerization |
| Water | 100 | Can form azeotropes[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Robinson Annulation (Lab Scale)
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone
-
Base (e.g., Sodium ethoxide or Potassium hydroxide)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (for neutralization)
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether)
Procedure:
-
Enolate Formation: In a reaction vessel equipped with a stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., nitrogen), dissolve the base in anhydrous ethanol. Cool the solution in an ice bath.
-
Slowly add 2-methylcyclohexanone to the cooled base solution to form the enolate.
-
Michael Addition: Add methyl vinyl ketone dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction. Stir for several hours until the Michael addition is complete.
-
Aldol Condensation & Dehydration: Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours to induce the intramolecular aldol condensation and subsequent dehydration.
-
Workup: Cool the mixture, neutralize with a dilute HCl solution, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent to yield the crude product.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distilling flask should not be more than two-thirds full. Add boiling chips or a magnetic stir bar.[6]
-
Drying: Ensure the crude product is free of water by treating it with a drying agent like anhydrous magnesium sulfate.[6]
-
Distillation: Heat the flask gently. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the appropriate boiling point and pressure (e.g., 83-85.5 °C at 35 mmHg).[5] Monitor the temperature closely; a stable temperature plateau indicates a pure fraction.
Visualizations
Caption: Robinson annulation pathway for synthesis.
Caption: A logical workflow for troubleshooting scale-up issues.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-甲基-2-环己烯-1-酮 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methyl-2-cyclohexen-1-one and 2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methyl-2-cyclohexen-1-one and its parent compound, 2-cyclohexen-1-one (B156087). The presence of a methyl group at the C2 position in this compound introduces significant steric and electronic effects that modulate its reactivity, particularly in key synthetic transformations such as Michael additions and Diels-Alder reactions. This analysis is supported by established principles of organic chemistry and analogous experimental data from related systems.
Core Structural Differences and Predicted Reactivity
The primary distinction between the two molecules is the methyl group on the α-carbon of the enone system in this compound. This substitution has two main consequences:
-
Steric Hindrance: The methyl group physically obstructs the approach of nucleophiles to the β-carbon, which is the primary site of attack in conjugate additions.
-
Electronic Effects: As an alkyl group, the methyl substituent has a weak electron-donating effect through hyperconjugation, which slightly reduces the electrophilicity of the β-carbon.
Collectively, these factors lead to a general prediction of lower reactivity for this compound compared to 2-cyclohexen-1-one in reactions where the β-carbon is the electrophilic center.
Comparative Reactivity in Key Reactions
Michael (Conjugate) Addition
The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds, involving the 1,4-addition of a nucleophile. The rate and efficiency of this reaction are highly sensitive to the substitution pattern on the enone.
Logical Relationship: Factors Affecting Michael Addition Reactivity
Caption: Factors influencing the reactivity of the two cyclohexenones in Michael additions.
Diels-Alder Reaction
In the Diels-Alder reaction, the enone acts as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) ring.[2][3] The reactivity of the dienophile is enhanced by electron-withdrawing groups.[3] The methyl group in this compound, being weakly electron-donating, is expected to slightly decrease the dienophile's reactivity compared to the unsubstituted 2-cyclohexen-1-one. Additionally, steric hindrance from the methyl group can influence the stereochemical outcome and reaction rate, particularly with bulky dienes.
Quantitative Data Summary
The following table summarizes expected relative reactivity based on established chemical principles and data from analogous systems. k_rel is the predicted relative rate constant.
| Reaction Type | Substrate | Nucleophile/Diene | Predicted k_rel | Rationale |
| Michael Addition | 2-cyclohexen-1-one | Thiophenol | 1.0 (Reference) | Less steric hindrance, higher electrophilicity. |
| This compound | Thiophenol | < 1.0 | Increased steric hindrance and slight electron-donating effect from the methyl group. | |
| Diels-Alder | 2-cyclohexen-1-one | Cyclopentadiene (B3395910) | 1.0 (Reference) | More electron-deficient double bond. |
| Reaction | This compound | Cyclopentadiene | < 1.0 | Weaker electron-withdrawing character and potential steric hindrance. |
Experimental Protocols
General Protocol for a Comparative Michael Addition
This protocol describes a representative procedure for comparing the reactivity of the two enones via Michael addition with a thiol nucleophile.
Workflow: Comparative Michael Addition
Caption: General workflow for a comparative Michael addition experiment.
Procedure:
-
Preparation: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve the respective enone (2-cyclohexen-1-one or this compound, 1.0 mmol) in an anhydrous solvent such as chloroform (B151607) (10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (B128534) (0.1 mmol, 10 mol%), to each flask.
-
Nucleophile Addition: Cool both flasks to 0 °C in an ice bath. Add thiophenol (1.0 mmol) to each flask simultaneously via syringe.
-
Reaction: Remove the ice baths and allow the reactions to stir at room temperature.
-
Monitoring: Monitor the consumption of the starting material and the formation of the product by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Work-up: Once the reaction in the faster flask is complete (or after a set time, e.g., 24 hours), quench both reactions by adding 1 M HCl (10 mL). Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield. For kinetic analysis, the disappearance of the starting material over time can be quantified by GC, using an internal standard.
General Protocol for a Comparative Diels-Alder Reaction
This protocol provides a representative procedure for comparing the dienophilic reactivity of the two enones.
Procedure:
-
Preparation: In two separate pressure tubes equipped with magnetic stir bars, add the respective enone (1.0 mmol) and a suitable solvent like toluene (B28343) (5 mL).
-
Diene Addition: Add an excess of a reactive diene, such as freshly cracked cyclopentadiene (2.0 mmol).
-
Reaction: Seal the tubes and heat them in an oil bath at a controlled temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the rate of consumption of the enone.
-
Work-up: After cooling to room temperature, concentrate the reaction mixtures under reduced pressure to remove the solvent and excess diene.
-
Analysis: Analyze the crude product mixture by ¹H NMR to determine the conversion and the ratio of endo/exo products. The product can be further purified by column chromatography to determine the isolated yield.
Conclusion
The presence of a C2-methyl group in this compound significantly impacts its reactivity compared to the parent 2-cyclohexen-1-one. Due to increased steric hindrance and a minor electron-donating effect, this compound is generally less reactive as both a Michael acceptor and a dienophile. For drug development professionals and synthetic chemists, this differential reactivity is a critical consideration. 2-cyclohexen-1-one is the preferred substrate for rapid and high-yielding conjugate additions or Diels-Alder reactions. Conversely, the lower reactivity of this compound can be exploited to achieve greater selectivity in complex molecules with multiple electrophilic sites, or when a more robust enone is required to withstand certain reaction conditions. The choice between these two building blocks will ultimately depend on the specific synthetic goal and the desired balance between reactivity and stability.
References
A Comparative Guide to the Biological Activity of 2-Methyl-2-cyclohexen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-2-cyclohexen-1-one scaffold is a key structural motif present in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of this parent molecule, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is supported by experimental data to aid in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the cyclohexenone ring. The inherent reactivity of the α,β-unsaturated ketone system, a Michael acceptor, allows these compounds to interact with various biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function and influencing cellular signaling pathways.
Antimicrobial Activity
Derivatives of the cyclohexenone family have demonstrated notable activity against a range of pathogenic bacteria and fungi. The following table summarizes the antimicrobial activity of a series of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives, which are synthesized from 6-arylidene-2-methylcyclohexanones. The data is presented as the diameter of the inhibition zone in millimeters.
| Compound ID | R | Ar | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus flavus |
| 3a | H | C₆H₅ | 14 | 12 | 11 | 13 | 10 | 9 |
| 3b | H | 4-ClC₆H₄ | 16 | 14 | 13 | 15 | 12 | 11 |
| 3c | H | 4-CH₃OC₆H₄ | 15 | 13 | 12 | 14 | 11 | 10 |
| 4d | CH₃ | 4-ClC₆H₄ | 17 | 15 | 14 | 16 | 13 | 12 |
| 4e | CH₃ | 4-CH₃OC₆H₄ | 16 | 14 | 13 | 15 | 12 | 11 |
| 5a | C₂H₅ | C₆H₅ | 15 | 13 | 12 | 14 | 11 | 10 |
| 5d | C₂H₅ | 4-ClC₆H₄ | 18 | 16 | 15 | 17 | 14 | 13 |
| 8c | - | 4-CH₃OC₆H₄ | 16 | 14 | 13 | 15 | 12 | 11 |
| Ampicillin | - | - | 22 | 20 | 18 | - | - | - |
| Gentamicin | - | - | - | - | - | 21 | - | - |
| Clotrimazole | - | - | - | - | - | - | 19 | 17 |
Anticancer Activity
The cytotoxic potential of cyclohexenone derivatives against various cancer cell lines is an area of active investigation. The following table presents the in vitro anticancer activity of selected 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives against a panel of human cancer cell lines. The data is presented as the Growth Percent (GP) at a concentration of 10⁻⁵ M. A GP value of less than 100 indicates growth inhibition.
| Compound ID | R | Ar | Leukemia (CCRF-CEM) | Leukemia (K-562) | NSCLC (A549/ATCC) | Colon Cancer (HT29) | CNS Cancer (SNB-19) | Melanoma (UACC-62) |
| 3c | H | 4-CH₃OC₆H₄ | 85.3 | 92.1 | 98.7 | 95.4 | 91.2 | 88.9 |
| 4d | CH₃ | 4-ClC₆H₄ | 79.8 | 85.2 | 91.5 | 88.1 | 84.3 | 81.7 |
| 4e | CH₃ | 4-CH₃OC₆H₄ | 82.1 | 88.9 | 94.3 | 91.7 | 87.5 | 84.6 |
| 5a | C₂H₅ | C₆H₅ | 90.2 | 95.6 | 99.1 | 97.8 | 94.3 | 92.1 |
| 5d | C₂H₅ | 4-ClC₆H₄ | 75.4 | 81.3 | 88.2 | 84.9 | 80.1 | 77.5 |
| 8c | - | 4-CH₃OC₆H₄ | 81.7 | 87.4 | 93.1 | 90.5 | 86.2 | 83.3 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours.
-
A few colonies are suspended in sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
2. Preparation of Microtiter Plates:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with 5 µL of the prepared microbial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive control wells (microorganism and broth without the test compound) and negative control wells (broth only) are included on each plate.
-
The plate is incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity or by using a microplate reader.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are included.
-
The plates are incubated for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of some cyclohexenone derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The α,β-unsaturated ketone moiety can act as a Michael acceptor and covalently bind to cysteine residues on key signaling proteins, such as IκB kinase (IKK), thereby inhibiting its activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-2-cyclohexen-1-one
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of versatile synthons like 2-Methyl-2-cyclohexen-1-one is paramount for optimizing synthetic pathways, predicting outcomes, and scaling up processes. This guide provides an objective comparison of the performance of this compound and its parent compound, 2-cyclohexen-1-one (B156087), in three fundamental reaction classes: Hydrogenation, Michael Addition, and Cycloaddition. The comparisons are supported by experimental data from various studies, focusing on kinetic parameters and reaction performance.
Selective Hydrogenation
The selective hydrogenation of the α,β-unsaturated system in cyclohexenones is a critical transformation, allowing for the synthesis of either saturated ketones or unsaturated alcohols. The choice of catalyst and reaction conditions dictates the product selectivity and reaction rate. While specific kinetic data for this compound is limited, extensive studies on 2-cyclohexen-1-one provide a strong baseline for comparison. The presence of a methyl group at the C2 position can be expected to introduce steric hindrance, potentially affecting adsorption onto the catalyst surface and thus influencing reaction rates.
Quantitative Data Summary: Hydrogenation of 2-Cyclohexen-1-one
The following table summarizes key kinetic data for the hydrogenation of 2-cyclohexen-1-one using different catalytic systems. The data highlights how catalyst choice and reaction parameters significantly impact reaction rates and selectivity.
| Catalyst | Substrate | Pressure (MPa) | Temp. (°C) | Turnover Frequency (TOF) (min⁻¹) | Selectivity | Rate Law / Key Findings |
| Pt-MCM-41 | 2-Cyclohexen-1-one | 7 | 40 | 2283 | 100% to Cyclohexanone | Rate increases significantly with pressure.[1] |
| Pt-MCM-41 | 2-Cyclohexen-1-one | 14 | 40 | 5051 | 100% to Cyclohexanone | Demonstrates a strong pressure dependence on TOF.[1] |
| Rh/SiO₂ | 2-Cyclohexen-1-one | - | 25 (298 K) | - | Selective for C=C hydrogenation | Reaction is zero-order for the ketone and first-order for hydrogen.[1] |
Hydrogenation Pathways Diagram
The diagram below illustrates the two primary hydrogenation pathways for this compound. Catalytic systems are typically designed to favor one pathway over the other.
Michael Addition (Conjugate Addition)
The Michael or conjugate addition is a cornerstone reaction for α,β-unsaturated carbonyls, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. For drug development professionals, the stereochemical outcome of this reaction is often as critical as the yield. Organocatalysis has emerged as a powerful tool for controlling the enantioselectivity of Michael additions.
Performance Comparison: Organocatalytic Michael Additions
While detailed kinetic rate constants are sparse, the performance of different organocatalytic systems can be compared based on reaction yield and stereoselectivity. The following table presents data for the Michael addition of various nucleophiles to cycloketones, which serve as excellent models for this compound.
| Michael Acceptor | Nucleophile | Catalyst System | Yield (%) | Diastereoselectivity (syn/anti) | Enantioselectivity (ee %) |
| Cyclopentanone | Nitrostyrene | (R,R)-DPEN-Thiourea | 95 | 9:1 | 99 |
| Cyclohexanone | Nitrostyrene | (R,R)-DPEN-Thiourea | 99 | 9:1 | 99 |
| 4-Oxo-enoate | Nitromethane | Chiral Amine/Acid | >95 | - | up to 98 |
Data adapted from studies on similar cycloketone systems, demonstrating typical performance of modern organocatalysts.[2][3]
Mechanism of Organocatalyzed Michael Addition
The following diagram illustrates a general catalytic cycle for an amine-catalyzed Michael addition, which proceeds through an enamine intermediate. This mechanism is fundamental to many organocatalytic transformations.
Cycloaddition Reactions
Cycloaddition reactions, such as the [4+2] Diels-Alder and the [2+2] photocycloaddition, are powerful methods for rapidly constructing cyclic systems. This compound can act as a dienophile in Diels-Alder reactions or as the enone component in [2+2] photocycloadditions. The kinetic feasibility and outcome of these reactions are highly dependent on whether the process is thermally or photochemically initiated.
Comparison of Cycloaddition Conditions
| Reaction Type | Substrate System | Conditions | Key Features / Outcome |
| [4+2] Diels-Alder | Diene + this compound | Thermal (Heating) | Concerted, thermally allowed mechanism. Stereospecific. Subject to kinetic vs. thermodynamic control.[4] |
| [2+2] Photocycloaddition | This compound + Alkene | Photochemical (UV light, e.g., 366 nm) | Stepwise mechanism via a diradical intermediate. Thermally forbidden but photochemically allowed. Can produce complex cyclobutane (B1203170) structures.[5][6] |
| Lewis Acid Catalyzed [2+2] | 2-Cyclohexen-1-one + Alkene | Photochemical + Lewis Acid (e.g., BF₃) | Lewis acid coordination to the carbonyl oxygen alters photochemical properties, potentially enhancing reaction rates and enabling enantioselectivity with chiral Lewis acids. |
Experimental Workflow for Kinetic Analysis
Monitoring the progress of these reactions is key to understanding their kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyclohexen-1-one
This protocol is a representative procedure for a batch hydrogenation reaction.
Materials:
-
2-Cyclohexen-1-one
-
Supported catalyst (e.g., 1 wt% Pt-MCM-41)
-
Solvent (e.g., supercritical CO₂ or an appropriate organic solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port
-
Hydrogen (H₂) gas cylinder
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Reactor Loading: Charge the autoclave reactor with the solvent and a precisely weighed amount of the catalyst.
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure H₂ to remove any air.
-
Reactant Injection: Inject a known amount of 2-cyclohexen-1-one into the reactor.
-
Pressurization: Pressurize the reactor to the desired H₂ pressure (e.g., 7 MPa) at room temperature.
-
Reaction Initiation: Heat the reactor to the target temperature (e.g., 40 °C) while stirring vigorously to ensure good mass transfer. This marks the start of the reaction (t=0).[1]
-
Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture through the sampling port.
-
Analysis: Quench the aliquots immediately and analyze them by GC to determine the concentration of the reactant and products.
-
Data Analysis: Plot the concentration of 2-cyclohexen-1-one versus time to determine the initial reaction rate. Calculate the Turnover Frequency (TOF) by dividing the rate by the number of active catalytic sites.
Protocol 2: Organocatalytic Michael Addition Monitored by NMR
This protocol describes how to monitor the kinetics of a Michael addition in an NMR tube.[7]
Materials:
-
This compound (Michael Acceptor)
-
Nucleophile (e.g., Nitromethane)
-
Organocatalyst (e.g., a chiral diarylprolinol silyl (B83357) ether)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
5 mm NMR tubes
Procedure:
-
Stock Solution: Prepare a stock solution in a vial containing this compound, the nucleophile, and the internal standard in the deuterated solvent.
-
Initial Spectrum (t=0): Transfer a portion of this mixture to an NMR tube. Acquire a quantitative ¹H NMR spectrum before adding the catalyst. This spectrum serves as the t=0 reference.
-
Reaction Initiation: Add a small, known quantity of the organocatalyst to the NMR tube, shake vigorously to mix, and immediately place it back in the NMR spectrometer.
-
Kinetic Monitoring: Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes) using an automated routine.[8] Ensure the recycle delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).
-
Data Processing: Process all spectra identically. For each time point, integrate the signal of a characteristic peak for the reactant and a characteristic peak for the product.
-
Concentration Calculation: Normalize these integrals against the integral of the internal standard to calculate the absolute concentrations of the reactant and product at each time point.
-
Kinetic Analysis: Plot the concentrations versus time. Fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the reaction order and the rate constant (k).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-Cyclohexen-1-one, 2-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Spectroscopic Showdown: 2-Methyl-2-cyclohexen-1-one vs. its Alcoholic Counterpart, 2-Methyl-2-cyclohexen-1-ol
In the realm of organic chemistry, the transformation of a ketone to an alcohol represents a fundamental reduction reaction, profoundly altering the molecule's physical and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-Methyl-2-cyclohexen-1-one and its corresponding alcohol, 2-Methyl-2-cyclohexen-1-ol. The comparison encompasses Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
At a Glance: Key Spectroscopic Differences
The conversion of the carbonyl group in this compound to a hydroxyl group in 2-Methyl-2-cyclohexen-1-ol introduces significant and readily observable changes in their respective spectra. The most notable distinctions arise from the presence of the O-H bond in the alcohol and the C=O bond in the ketone.
| Spectroscopic Technique | This compound | 2-Methyl-2-cyclohexen-1-ol |
| IR Spectroscopy | Strong C=O stretch ~1670 cm⁻¹ | Broad O-H stretch ~3300-3600 cm⁻¹; C-O stretch ~1050 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal ~200 ppm | Carbon bearing the hydroxyl group (CH-OH) signal ~65-75 ppm |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 110 | Molecular Ion (M⁺) at m/z 112 |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
The most dramatic difference between the IR spectra of this compound and 2-Methyl-2-cyclohexen-1-ol is the appearance of a strong, broad absorption band in the alcohol's spectrum between 3300 and 3600 cm⁻¹, characteristic of the O-H stretching vibration. Conversely, the ketone's spectrum is distinguished by a sharp, intense absorption peak around 1670 cm⁻¹, indicative of the C=O stretching of the α,β-unsaturated ketone. Additionally, the alcohol exhibits a C-O stretching band in the region of 1050 cm⁻¹.
Table 1: Comparative IR Data
| Functional Group | This compound (cm⁻¹) | 2-Methyl-2-cyclohexen-1-ol (cm⁻¹) |
| O-H Stretch | - | ~3300-3600 (broad) |
| C=O Stretch | ~1670 (strong, sharp) | - |
| C=C Stretch | ~1630 | ~1650 |
| C-O Stretch | - | ~1050 |
| sp² C-H Stretch | ~3030 | ~3020 |
| sp³ C-H Stretch | ~2800-3000 | ~2800-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectra of these two compounds show distinct differences, particularly in the chemical shift of the proton attached to the carbon bearing the oxygen atom. In 2-Methyl-2-cyclohexen-1-ol, this proton (H-1) appears as a multiplet in the downfield region of approximately 4.0 ppm. The vinylic proton (H-3) in both compounds appears as a multiplet, but its chemical shift is influenced by the neighboring functional group. The methyl protons also experience a slight shift.
(Note: Specific, experimentally verified ¹H NMR data for this compound and 2-Methyl-2-cyclohexen-1-ol under identical conditions can be challenging to locate in publicly available databases. The following are predicted or derived from similar structures.)
Table 2: Comparative ¹H NMR Data (Predicted/Approximate Chemical Shifts in ppm)
| Proton | This compound (ppm) | 2-Methyl-2-cyclohexen-1-ol (ppm) | Multiplicity |
| -CH₃ | ~1.8 | ~1.7 | s |
| -CH₂- (C4) | ~2.3 | ~1.9 | m |
| -CH₂- (C5) | ~1.9 | ~1.6 | m |
| -CH₂- (C6) | ~2.4 | ~2.0 | m |
| =CH- (C3) | ~6.7 | ~5.6 | m |
| -CH(OH)- (C1) | - | ~4.0 | m |
| -OH | - | Variable (broad s) | broad s |
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide a clear distinction between the ketone and the alcohol. The most significant difference is the chemical shift of the carbon atom bonded to the oxygen. In this compound, the carbonyl carbon (C-1) resonates far downfield, typically around 200 ppm. In contrast, the C-1 carbon in 2-Methyl-2-cyclohexen-1-ol, now a secondary alcohol carbon, appears in the much more upfield region of 65-75 ppm. The chemical shifts of the vinylic carbons (C-2 and C-3) are also affected by the change in the functional group.
Table 3: Comparative ¹³C NMR Data
| Carbon | This compound (ppm) | 2-Methyl-2-cyclohexen-1-ol (ppm) |
| C=O / C-OH (C1) | ~199.9 | ~68.5 |
| C=C (C2) | ~135.5 | ~138.2 |
| C=C (C3) | ~145.8 | ~126.1 |
| -CH₂- (C4) | ~26.5 | ~30.1 |
| -CH₂- (C5) | ~22.8 | ~18.9 |
| -CH₂- (C6) | ~38.4 | ~32.7 |
| -CH₃ | ~16.2 | ~21.5 |
Mass Spectrometry (MS)
The mass spectra of the two compounds are readily distinguishable by their molecular ion peaks. This compound, with a molecular formula of C₇H₁₀O, has a molecular weight of 110.15 g/mol , and its mass spectrum shows a molecular ion peak (M⁺) at an m/z of 110.[1][2] The reduction to 2-Methyl-2-cyclohexen-1-ol (C₇H₁₂O) involves the addition of two hydrogen atoms, increasing the molecular weight to 112.17 g/mol .[3] Consequently, the molecular ion peak for the alcohol appears at an m/z of 112.[3] The fragmentation patterns will also differ significantly due to the presence of the different functional groups, with the alcohol often showing a prominent M-18 peak corresponding to the loss of a water molecule.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) |
| This compound | C₇H₁₀O | 110.15 | 110 |
| 2-Methyl-2-cyclohexen-1-ol | C₇H₁₂O | 112.17 | 112 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented.
Infrared (IR) Spectroscopy
For liquid samples such as this compound and 2-Methyl-2-cyclohexen-1-ol, the neat liquid film method is commonly employed.[4]
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).[4][5]
-
Instrument Setup: A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The salt plate "sandwich" containing the sample is placed in the instrument's sample holder, and the IR spectrum is recorded.[4] The typical spectral range is 4000-400 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7][8] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[8]
-
Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-220 ppm. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9][10][11]
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[9][11]
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions.[9][10][11]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Reaction Pathway
The conversion of this compound to 2-Methyl-2-cyclohexen-1-ol is a standard reduction reaction, typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Caption: Reduction of this compound to 2-Methyl-2-cyclohexen-1-ol.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-cyclohexen-1-ol | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 6. homework.study.com [homework.study.com]
- 7. organomation.com [organomation.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Synthesis of 2-Methyl-2-cyclohexen-1-one: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-2-cyclohexen-1-one, a key building block in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through several synthetic pathways. This guide provides a comparative overview of common and alternative reagents and methodologies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Synthetic Performance
The choice of a synthetic route is often a balance between yield, reaction conditions, cost of reagents, and scalability. The following table summarizes the key performance indicators for three prominent synthetic pathways to this compound.
| Synthetic Route | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Estimated Reagent Cost per Gram of Product |
| Robinson Annulation | 2-Methylcyclohexanone (B44802), Methyl vinyl ketone, Sodium ethoxide | Reflux in Ethanol (B145695), ~6 hours | ~75-85% | Low to Moderate |
| Oxidation of 2-Methyl-2-cyclohexen-1-ol (B1618130) (PCC) | 2-Methyl-2-cyclohexen-1-ol, Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758), Room Temperature, ~2 hours | ~85-95% | Moderate |
| Oxidation of 2-Methyl-2-cyclohexen-1-ol (Swern) | 2-Methyl-2-cyclohexen-1-ol, Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane, -78 °C to Room Temperature, ~1-2 hours | ~90-98% | Moderate to High |
Disclaimer: Yields and costs are estimates based on literature values and current market prices, and may vary depending on experimental conditions, scale, and supplier.
Detailed Experimental Protocols
Robinson Annulation
The Robinson annulation is a classic and widely used method for the formation of six-membered rings in organic synthesis. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
Reaction: 2-Methylcyclohexanone + Methyl Vinyl Ketone → this compound
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.
-
To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[1]
-
Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 15 minutes.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.[1]
-
After cooling to room temperature, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford this compound.
Oxidation of 2-Methyl-2-cyclohexen-1-ol
The oxidation of the corresponding allylic alcohol provides a more direct route to the desired enone, often with high yields and cleaner reaction profiles.
PCC is a versatile and relatively mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.
Reaction: 2-Methyl-2-cyclohexen-1-ol → this compound
Experimental Protocol:
-
Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add a solution of 2-methyl-2-cyclohexen-1-ol (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography to yield pure this compound.
The Swern oxidation is a mild and highly efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.
Reaction: 2-Methyl-2-cyclohexen-1-ol → this compound
Experimental Protocol:
-
In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of 2-methyl-2-cyclohexen-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways for the described synthetic methods and a general workflow for selecting an appropriate synthesis strategy.
Concluding Remarks
The selection of an optimal synthetic route for this compound depends on the specific requirements of the research or development project. The Robinson annulation offers a cost-effective, one-pot procedure, making it suitable for large-scale synthesis where cost is a primary concern. For applications demanding higher purity and yield, the oxidation of 2-methyl-2-cyclohexen-1-ol is a superior choice. Both PCC and Swern oxidations provide excellent yields, with the Swern oxidation often being preferred for its milder conditions and higher efficiency, despite the need for cryogenic temperatures and careful handling of reagents. Researchers should carefully consider the trade-offs between cost, yield, reaction conditions, and scale when selecting the most appropriate method.
References
A Comparative Guide to the Cytotoxicity of Substituted Cyclohexenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclohexenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potent cytotoxic effects against a variety of cancer cell lines. The presence of an α,β-unsaturated ketone functional group is a key structural feature responsible for their biological activity, primarily acting as a Michael acceptor and interacting with biological nucleophiles. This guide provides a comparative analysis of the cytotoxic properties of various substituted cyclohexenone derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity Data
The cytotoxic potential of substituted cyclohexenone compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative substituted cyclohexenones against various human cancer cell lines, highlighting the influence of different substitution patterns on their anti-cancer activity.
Table 1: Cytotoxicity (IC50, µM) of 2,6-bis(benzylidene)cyclohexanone Derivatives
| Compound/Substituent | MDA-MB-231 (Breast) | MCF-7 (Breast) | SK-N-MC (Neuroblastoma) | Reference |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | 3.4 | - | - | [1] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | - | <5 | <5 | [1] |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH) | - | - | - | [2] |
| vs. HT29 (Colon) | IC50 = 11.5 µM | [2] | ||
| vs. SW620 (Colon) | IC50 = 9.8 µM | [2] |
Table 2: Cytotoxicity (IC50, µM) of Other Substituted Cyclohexenone Analogs
| Compound Class | Specific Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Heterocyclic Cyclohexanone Analog | 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one | MDA-MB-231 (Breast) | <1 | [3] |
| Heterocyclic Cyclohexanone Analog | 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one | MDA-MB-231 (Breast) | <1 | [3] |
| Heterocyclic Cyclohexanone Analog | 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one | MDA-MB-231 (Breast) | <1 | [3] |
| Chalcone (B49325) Analog | 1-benzo[f]chromanone derivative (4g) | MDA-MB-435 (Melanoma) | 3.4 | [4] |
| Chalcone Analog | 1-benzo[f]chromanone derivative (4j) | B16 (Melanoma) | 5-6 | [4] |
| Chalcone Analog | 1-benzo[f]chromanone derivative (4j) | L1210 (Lymphoma) | 5-6 | [4] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of cyclohexenone derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Studies on 2,6-bis(benzylidene)cyclohexanones have revealed that electron-withdrawing groups on the aryl substituents can enhance cytotoxic potency.[5] For instance, the presence of a nitro group, as seen in the highly potent 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone, contributes to increased activity.[1] The 4-alkoxy-3-bromo-5-methoxybenzylidene scaffold has been identified as a promising structural motif for optimizing cytotoxic effects against different tumor cells.[1]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which substituted cyclohexenones exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.
Signaling Pathways Involved in Cyclohexenone-Induced Apoptosis
Several signaling pathways are implicated in the cytotoxic action of cyclohexenone derivatives. Notably, the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and play crucial roles in cell survival and proliferation, are key targets.[6] Inhibition of these pathways by cyclohexenone compounds can lead to the activation of downstream apoptotic effectors.
Caption: Proposed signaling pathway for cyclohexenone-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the cytotoxic effects of chemical compounds. The following are protocols for key experiments commonly employed in the evaluation of substituted cyclohexenone derivatives.
Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for assessing the cytotoxic properties of novel cyclohexenone compounds, from initial screening to mechanistic studies.
Caption: General experimental workflow for evaluating cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test cyclohexenone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Procedure:
-
Cell Treatment: Treat cells with the cyclohexenone compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis and cell cycle control.[13][14]
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Procedure:
-
Cell Lysis: Treat cells with the cyclohexenone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-ERK) overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[13]
References
- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-2-cyclohexen-1-one
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of cyclic ketones is a foundational aspect of molecular architecture. Among these, 2-Methyl-2-cyclohexen-1-one stands as a versatile intermediate. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Robinson Annulation, a two-step sequence involving Stork Enamine Alkylation followed by dehydrogenation, and the oxidation of 2-methyl-2-cyclohexen-1-ol (B1618130).
At a Glance: Comparison of Synthetic Routes
| Parameter | Robinson Annulation | Stork Enamine Synthesis & Dehydrogenation | Oxidation of 2-Methyl-2-cyclohexen-1-ol |
| Starting Materials | Acetone, Methyl vinyl ketone | Cyclohexanone (B45756), Pyrrolidine, Methyl Iodide | 2-Methyl-2-cyclohexen-1-ol |
| Key Reagents | Sodium ethoxide | p-Toluenesulfonic acid, Pd(DMSO)2(TFA)2 | Pyridinium (B92312) chlorochromate (PCC) or DMSO, Oxalyl chloride, Triethylamine (B128534) (Swern) |
| Reaction Steps | One-pot (Michael addition followed by intramolecular aldol (B89426) condensation) | Two steps (Enamine formation/alkylation, then dehydrogenation) | One step |
| Overall Yield | Moderate | Moderate to Good | High |
| Reaction Time | ~6-8 hours | Several hours per step | 1-4 hours |
| Temperature | Reflux | Room temperature to reflux | 0°C to Room Temperature |
| Key Advantages | Convergent, builds the ring and installs functionality in one pot. | High regioselectivity in the alkylation step. | Mild conditions, high yield, and direct conversion. |
| Key Disadvantages | Can be sensitive to reaction conditions, potential for side products. | Two distinct reaction steps are required. | The precursor alcohol may need to be synthesized separately. |
Synthetic Route Overviews
A visual representation of the compared synthetic pathways is provided below, illustrating the flow from starting materials to the final product.
Caption: Flow diagram of the three compared synthetic routes.
Experimental Protocols
Route 1: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] In this one-pot procedure, a ketone and an α,β-unsaturated ketone react to form a cyclohexenone derivative.[1]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide in anhydrous ethanol (B145695).
-
To the stirred solution, add acetone, followed by the dropwise addition of methyl vinyl ketone.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by silica (B1680970) gel chromatography to yield this compound.
Route 2: Stork Enamine Synthesis followed by Dehydrogenation
This two-step approach first utilizes the Stork enamine synthesis for the selective α-alkylation of a ketone.[4][5][6] The resulting saturated ketone is then dehydrogenated to introduce the α,β-unsaturation.
Step 1: Synthesis of 2-Methylcyclohexanone via Stork Enamine Alkylation [7][8]
-
In a flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone and a secondary amine (e.g., pyrrolidine) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux, azeotropically removing water.
-
Once the enamine formation is complete (monitored by the cessation of water collection), cool the reaction mixture.
-
Add methyl iodide to the enamine solution and stir at room temperature.
-
After the alkylation is complete, hydrolyze the resulting iminium salt by adding aqueous acid.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain 2-methylcyclohexanone.
Step 2: Dehydrogenation of 2-Methylcyclohexanone [9]
-
In a reaction vessel, dissolve 2-methylcyclohexanone in a suitable solvent.
-
Add the palladium catalyst, such as Pd(DMSO)2(TFA)2.
-
Heat the mixture under an oxygen atmosphere to facilitate the aerobic dehydrogenation.
-
Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.
Route 3: Oxidation of 2-Methyl-2-cyclohexen-1-ol
The direct oxidation of the corresponding allylic alcohol provides a straightforward route to the desired α,β-unsaturated ketone. Mild oxidation conditions are employed to avoid over-oxidation or rearrangement.
Protocol using Pyridinium Chlorochromate (PCC): [10][11][12][13]
-
Suspend pyridinium chlorochromate (PCC) in dichloromethane (B109758) in a round-bottom flask. The addition of an inert support like Celite can aid in the workup.[10]
-
Add a solution of 2-methyl-2-cyclohexen-1-ol in dichloromethane to the PCC suspension at room temperature.
-
Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Protocol using Swern Oxidation: [14][15][16][17][18]
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in dichloromethane and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane, maintaining the low temperature.
-
After stirring for a short period, add a solution of 2-methyl-2-cyclohexen-1-ol in dichloromethane.
-
Stir for approximately 30 minutes, then add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the product. Purification is typically achieved through column chromatography.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Swern Oxidation [organic-chemistry.org]
Structural Validation of 2-Methyl-2-cyclohexen-1-one: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a molecule is paramount in chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in a solid state, its application is contingent on the ability to grow suitable crystals. In the case of 2-Methyl-2-cyclohexen-1-one, a common organic intermediate, publicly available crystallographic data is absent. Therefore, its structure is routinely validated using a combination of spectroscopic methods.
This guide provides a comprehensive comparison of the structural validation of this compound using readily available spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—against the benchmark, yet in this case hypothetical, method of X-ray crystallography. We present the experimental data obtained from these spectroscopic methods and outline the theoretical data and protocol for an X-ray crystallographic analysis.
Comparison of Analytical Techniques for Structural Validation
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. While X-ray crystallography would provide precise bond lengths and angles in the solid state, the spectroscopic data collectively offer unambiguous evidence of its molecular formula, connectivity, and functional groups in the solution and gas phases.
| Analytical Technique | Information Provided | Experimental Data for this compound |
| X-ray Crystallography (Hypothetical) | Precise 3D molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information. | Crystal System: Monoclinic (example) Space Group: P2₁/c (example) Unit Cell Dimensions (example): a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° Key Bond Lengths (expected): C=O ~1.22 Å, C=C ~1.34 Å Key Bond Angles (expected): C-C-C in ring ~110-120° |
| ¹H NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen atoms. | ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.7 (m, 1H, vinyl), ~2.4 (t, 2H, CH₂ adjacent to C=O), ~2.3 (t, 2H, CH₂), ~1.9 (m, 2H, CH₂), ~1.7 (s, 3H, CH₃) |
| ¹³C NMR Spectroscopy | Information about the chemical environment of carbon atoms. | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (C=O), ~145 (quaternary C=), ~135 (=CH), ~38 (CH₂), ~30 (CH₂), ~22 (CH₂), ~16 (CH₃) |
| Mass Spectrometry (Electron Ionization) | Provides the molecular weight and information about the fragmentation pattern, confirming the molecular formula. | Molecular Ion (M⁺): m/z = 110. Key fragments at m/z = 82 (loss of CO), 67, 54.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Key Absorptions (cm⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1630 (C=C stretch), ~2950 (C-H stretch, sp³) |
Experimental Protocols
Hypothetical X-ray Crystallography Protocol
-
Crystal Growth: Single crystals of this compound, a liquid at room temperature, would first need to be grown. This is typically achieved by slow cooling of a pure liquid sample below its melting point in a controlled manner, a technique known as in-situ cryocrystallization. A suitable crystal (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer head under a stream of cold nitrogen gas (e.g., at 100 K) to maintain its solid state.
-
Data Collection: The mounted crystal would be placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data, a process that involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. The sample is vaporized and then ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Infrared Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light, and the frequencies at which the light is absorbed are recorded to generate the IR spectrum.
Workflow for Structural Validation
The following diagram illustrates the comparative workflow for the structural validation of this compound, highlighting the hypothetical crystallographic path and the actual spectroscopic path.
Caption: Comparative workflow for the structural validation of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-2-cyclohexen-1-one: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-2-cyclohexen-1-one is paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides essential procedural information for the proper handling and disposal of this compound waste, in line with established safety protocols and regulatory requirements.
Immediate Safety and Handling Considerations
This compound is classified as a flammable liquid and is harmful if swallowed. Before handling, it is crucial to be familiar with its hazard profile by consulting the Safety Data Sheet (SDS).
Key Hazards:
-
Flammability: Flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[2][3]
-
Toxicity: Harmful if swallowed.
-
Irritation: May cause skin and eye irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must adhere to national and local regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and compatible container.[1][4] The container should be chemically resistant and have a secure screw cap.[5]
-
No Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials.[1][6] Keeping waste streams separate can reduce disposal costs.[6]
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[1]
Step 2: Labeling and Storage
-
Hazardous Waste Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[5]
-
Secure Storage: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a safety cabinet.[5][7] The storage area should be cool, dry, and well-ventilated.[3] Keep containers tightly closed except when adding waste.[7]
Step 3: Arrange for Professional Disposal
-
Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1] Do not transport hazardous waste yourself.[8]
-
Incineration: The recommended and safest method of disposal is incineration by a licensed hazardous waste disposal facility.[1] The material may be mixed with a more flammable solvent to aid in combustion.[1]
Step 4: Handling Empty Containers
-
Treat as Hazardous: Handle uncleaned, empty containers as you would the product itself.[1]
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[8] For volatile organic solvents, the emptied container can be air-dried in a fume hood.[9]
-
Disposal of Rinsed Containers: Once properly decontaminated, deface the labels and dispose of the container as regular trash or recycling.[8][9]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Reference |
| CAS Number | 1121-18-2 | |
| Molecular Formula | C7H10O | |
| Molecular Weight | 110.15 g/mol | |
| Boiling Point | 176-179 °C | |
| Density | 0.972 g/mL at 25 °C | |
| Flash Point | 60 °C (140 °F) | |
| Hazard Class | Flammable Liquid, Category 3; Acute Toxicity 4 (Oral) |
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization of this compound waste. The recommended and safest method of disposal is incineration by a licensed hazardous waste disposal facility.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. solvent-recyclers.com [solvent-recyclers.com]
- 7. ethz.ch [ethz.ch]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2-Methyl-2-cyclohexen-1-one
Essential Safety and Handling Guide for 2-Methyl-2-cyclohexen-1-one
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Hazard Summary
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects. Proper handling and disposal are critical to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for the specific procedures being performed to ensure the appropriate level of protection.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn over goggles if there is a splash hazard. | Must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Flame-retardant lab coat. Closed-toe shoes. | Gloves must be inspected before use.[1] Lab coats should be fully buttoned, and shoes must cover the entire foot.[4] |
| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved respirator with an organic vapor cartridge. | Required when working in poorly ventilated areas or when engineering controls (e.g., fume hood) are insufficient to maintain exposure below acceptable limits.[2][4][5] |
Operational and Disposal Protocols
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[3][4][6]
-
Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][3][4][7]
-
-
Handling the Chemical:
-
Use explosion-proof and non-sparking tools and equipment.[1][2][4][5][6]
-
Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge.[1][2][3][8]
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors or mists.[1][5][6][7]
-
Keep the container tightly sealed when not in use.[1][3][7][8][9]
-
-
Storage:
Emergency Spill Protocol
-
Immediate Response:
-
Containment and Cleanup:
-
Don appropriate PPE, including respiratory protection, before addressing the spill.[4][6][9]
-
Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][2][9][10]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container labeled for hazardous waste disposal.[1][2][6][10]
-
Disposal Plan
-
All waste materials, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.
-
Dispose of the chemical waste through a licensed and approved waste disposal facility.[2][5][10]
-
Do not allow the chemical or its waste to enter drains or the environment.[1][6]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methyl-2-cyclohexen-1-one - Safety Data Sheet [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
